molecular formula C22H25NO8 B15586009 11-O-Methylpseurotin A

11-O-Methylpseurotin A

Número de catálogo: B15586009
Peso molecular: 431.4 g/mol
Clave InChI: SLYDIPAXCVVRNY-BVCQXIBHSA-N
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Descripción

(5S,8S,9R)-8-benzoyl-2-[(1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione has been reported in Aspergillus fumigatus and Aspergillus sydowii with data available.

Propiedades

Fórmula molecular

C22H25NO8

Peso molecular

431.4 g/mol

Nombre IUPAC

(5S,8S,9R)-8-benzoyl-2-[(1S,2S)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/t14-,15-,19+,21+,22+/m0/s1

Clave InChI

SLYDIPAXCVVRNY-BVCQXIBHSA-N

Origen del producto

United States

Foundational & Exploratory

Unveiling 11-O-Methylpseurotin A: A Fungal Metabolite from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core structure.[1] First isolated from Aspergillus fumigatus, this compound has garnered scientific interest due to its specific biological activity.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, biological activity, and potential mechanisms of action of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₃H₂₇NO₈[4]
Molecular Weight 445.46 g/mol [4]
Appearance White solid[2]
Solubility Soluble in DMSO, methanol (B129727), and ethanol[2]
Purity >95.0% by HPLC[2]
Storage Store at -20°C[2]

Discovery and Isolation from Aspergillus fumigatus

This compound was identified as a natural product from a marine-derived strain of Aspergillus fumigatus.[3] While quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature, the production of the related compound, Pseurotin A, has been shown to be influenced by culture conditions, such as zinc concentration, and genetic modifications of the producing strain.[5]

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from Aspergillus fumigatus culture.

1. Fungal Fermentation:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with a pure culture of Aspergillus fumigatus.

  • Incubation: Incubate the culture for 7-14 days at 28°C with shaking (150 rpm) to allow for fungal growth and secondary metabolite production.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

  • Extract the mycelium with methanol, followed by partitioning the methanol extract with ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/methanol) to fractionate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol in water).

  • Purity Analysis: Analyze the purified compound for purity using analytical HPLC coupled with a UV detector.

4. Structure Elucidation:

  • Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G Isolation and Purification Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_identification Identification inoculation Inoculation of Aspergillus fumigatus incubation Incubation (7-14 days, 28°C) inoculation->incubation filtration Filtration incubation->filtration liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->liquid_extraction solid_extraction Solid-Liquid Extraction (Methanol/Ethyl Acetate) filtration->solid_extraction concentration Concentration liquid_extraction->concentration solid_extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc purity_check Purity Analysis (HPLC) prep_hplc->purity_check structure_elucidation Structure Elucidation (MS, NMR) purity_check->structure_elucidation

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of the yeast Saccharomyces cerevisiae.[] The Hof1 protein is a key regulator of cytokinesis, playing a role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[5][7] This selective activity suggests that this compound may target pathways related to cell division and cytokinesis.

Experimental Protocol: Saccharomyces cerevisiae Deletion Strain Bioassay

This protocol describes a method for screening the activity of this compound against a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.

1. Strain and Culture Preparation:

  • Use a Saccharomyces cerevisiae strain with a confirmed deletion of the HOF1 gene (e.g., from the Yeast Knockout Collection) and its corresponding wild-type parent strain (e.g., BY4741).

  • Grow yeast strains in appropriate liquid medium (e.g., YPD) overnight at 30°C with shaking.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Prepare a 96-well microtiter plate with serial dilutions of this compound in liquid medium. Include a solvent control (e.g., DMSO) and a no-drug control.

  • Adjust the overnight yeast cultures to a starting OD₆₀₀ of 0.05-0.1 in fresh medium.

  • Inoculate each well of the microtiter plate with the yeast suspension.

  • Incubate the plate at 30°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits yeast growth.

3. Spot Assay (Qualitative Growth Inhibition):

  • Prepare agar (B569324) plates (e.g., YPD agar) containing different concentrations of this compound and a control plate with solvent only.

  • Prepare serial dilutions of the overnight yeast cultures (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

  • Spot 5 µL of each dilution onto the agar plates.

  • Incubate the plates at 30°C for 2-3 days and observe for differences in growth between the wild-type and the hof1Δ strain.

G S. cerevisiae Bioassay Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_spot Spot Assay strains Yeast Strains (Wild-type & hof1Δ) culture Overnight Culture strains->culture serial_dilution Serial Dilution of This compound culture->serial_dilution inoculation_mic Inoculation culture->inoculation_mic serial_dilution_spot Serial Dilution of Yeast Cultures culture->serial_dilution_spot serial_dilution->inoculation_mic incubation_mic Incubation (24-48h) inoculation_mic->incubation_mic readout_mic Determine MIC incubation_mic->readout_mic agar_plates Prepare Agar Plates with Compound spotting Spotting agar_plates->spotting serial_dilution_spot->spotting incubation_spot Incubation (2-3 days) spotting->incubation_spot observation Observe Growth Inhibition incubation_spot->observation

Caption: Workflow for assessing the biological activity of this compound against S. cerevisiae.

Potential Signaling Pathway Interactions

While direct studies on the interaction of this compound with mammalian signaling pathways are limited, research on related pseurotins provides valuable insights into potential mechanisms of action, particularly concerning anti-inflammatory effects.

Inhibition of the JAK/STAT Pathway

Studies have shown that natural pseurotins, specifically Pseurotin A and Pseurotin D, can inhibit the proliferation and inflammatory responses in macrophages through the inactivation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[8] This inhibition was associated with the downregulation of STAT3 phosphorylation.[8] Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of this critical signaling cascade.

G Hypothesized Inhibition of JAK/STAT Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression pseurotin This compound (Hypothesized) pseurotin->jak Inhibition

Caption: A simplified diagram of the hypothesized inhibition of the JAK/STAT signaling pathway by this compound.
Potential Modulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is another central regulator of inflammation. Many natural products with anti-inflammatory properties have been shown to inhibit NF-κB activation.[9][10] Although direct evidence for the effect of this compound on this pathway is currently unavailable, its potential anti-inflammatory activity, inferred from the activity of other pseurotins, suggests that the NF-κB pathway is a relevant target for future investigation.

G Potential Modulation of NF-κB Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor_nfkb Receptor stimulus->receptor_nfkb ikk IKK Complex receptor_nfkb->ikk Activation ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus_nfkb Nucleus nfkb_active->nucleus_nfkb Translocation gene_expression_nfkb Inflammatory Gene Expression nucleus_nfkb->gene_expression_nfkb pseurotin_nfkb This compound (Potential Target) pseurotin_nfkb->ikk Potential Inhibition

Caption: A diagram illustrating a potential point of intervention for this compound in the NF-κB signaling pathway.

Biosynthesis of this compound

This compound belongs to the pseurotin family of fungal metabolites, which are biosynthesized via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[3] The core structure is assembled by the hybrid enzyme PsoA. A series of tailoring enzymes, including oxidases and methyltransferases encoded by the pso gene cluster, then modify this core to generate the diverse array of pseurotin derivatives.[2][11] The biosynthesis of Pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of Pseurotin A, involving the enzymatic O-methylation of the hydroxyl group at the C-11 position, catalyzed by a specific O-methyltransferase using S-adenosyl methionine (SAM) as the methyl donor.[3]

G Proposed Biosynthesis of this compound precursors Polyketide & Amino Acid Precursors psoA PsoA (PKS-NRPS) precursors->psoA core_structure Pseurotin Core Structure psoA->core_structure tailoring_enzymes Tailoring Enzymes (Oxidases, etc.) core_structure->tailoring_enzymes pseurotin_a Pseurotin A tailoring_enzymes->pseurotin_a methyltransferase O-Methyltransferase pseurotin_a->methyltransferase sah SAH methyltransferase->sah methylpseurotin_a This compound methyltransferase->methylpseurotin_a sam SAM sam->methyltransferase

Caption: A simplified overview of the proposed biosynthetic pathway of this compound.

Conclusion and Future Directions

This compound, a metabolite from Aspergillus fumigatus, presents an interesting profile with its selective activity against a Saccharomyces cerevisiae strain deficient in the cytokinesis-related protein Hof1. While its direct effects on mammalian cells are yet to be fully elucidated, the known anti-inflammatory properties of the pseurotin family, particularly their ability to inhibit the JAK/STAT pathway, suggest a promising avenue for future research. Further investigation is warranted to determine the precise molecular targets of this compound, to explore its potential effects on other key inflammatory pathways such as NF-κB, and to optimize its production from fungal sources. Such studies will be crucial in evaluating the therapeutic potential of this intriguing natural product.

References

An In-Depth Technical Guide to the Natural Source and Isolation of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a unique spirocyclic γ-lactam core structure. First identified from a marine-derived strain of Aspergillus fumigatus and also found in Sporothrix species, this compound has garnered scientific interest due to its selective biological activity. Notably, this compound has been shown to selectively inhibit a Hof1 deletion strain of the yeast Saccharomyces cerevisiae, suggesting a specific mode of action related to cell cycle regulation and cytokinesis. This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and structural elucidation of this compound, aimed at researchers and professionals in natural product chemistry, microbiology, and drug discovery.

Natural Sources and Co-Metabolites

This compound is a naturally occurring compound produced by specific filamentous fungi. The primary documented sources are:

  • Aspergillus fumigatus : A marine-derived strain of this ubiquitous fungus is a known producer of this compound. A. fumigatus is a rich source of diverse bioactive secondary metabolites.

  • Sporothrix sp. [1]: This genus of fungi is another identified natural source of the compound.

During the fermentation and extraction process, this compound is often isolated alongside other structurally related pseurotin analogues. The major co-metabolite found is Pseurotin A , the direct biosynthetic precursor to this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₃H₂₇NO₈
Molecular Weight 445.46 g/mol
Appearance White Solid
Solubility Soluble in DMSO, Ethanol, and Methanol[1]
Storage Conditions Store at -20°C[1]
Purity (by HPLC) >95.0%[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
2170.2
3118.9
4168.1
588.14.65 (s)
6172.9
8104.2
985.15.40 (s)
10'75.24.45 (d, 8.5)
11'82.13.55 (dq, 8.5, 6.5)
12'126.15.60 (dd, 15.5, 6.5)
13'134.25.85 (dq, 15.5, 6.5)
14'20.82.10 (m)
15'14.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
11'-OCH₃57.93.30 (s)
Benzoyl-C=O195.2
Benzoyl-C1''135.9
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: NMR data is typically recorded in CDCl₃ or a similar deuterated solvent. The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.

Fungal Fermentation
  • Inoculation and Culture: A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Fermentation Conditions: The fermentation is carried out in a fermenter at a controlled temperature (e.g., 24-28°C) with aeration and agitation for a period of several days (e.g., 7-14 days) to allow for the production of secondary metabolites.

Extraction of Secondary Metabolites
  • Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.

  • Concentration: The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, using a stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Bioassay-Guided Fractionation: Fractions are tested for their biological activity (e.g., using a yeast halo assay with a hof1Δ strain of S. cerevisiae) to identify the fractions containing the compound of interest.

  • High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC using a C18 column. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve high-resolution separation of the individual compounds.

Structure Elucidation

The pure compound is subjected to a suite of analytical techniques to confirm its identity and structure:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis Inoculation Inoculation of Aspergillus fumigatus Fermentation Liquid Culture Fermentation Inoculation->Fermentation Harvesting Harvesting of Mycelium and Broth Fermentation->Harvesting SolventExtraction Solvent Extraction (EtOAc or MeOH) Harvesting->SolventExtraction Concentration Concentration to Crude Extract SolventExtraction->Concentration InitialFractionation Initial Chromatographic Fractionation Concentration->InitialFractionation Bioassay Bioassay-Guided Selection InitialFractionation->Bioassay HPLC Reversed-Phase HPLC (C18) Bioassay->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR MS Mass Spectrometry HPLC->MS PureCompound Pure this compound NMR->PureCompound MS->PureCompound

Figure 1: Experimental workflow for the isolation of this compound.
Proposed Signaling Pathway

signaling_pathway cluster_cell_cycle Yeast Cell Cycle (Cytokinesis) cluster_inhibition Inhibition Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Contraction Hof1->ActomyosinRing Regulates SeptumFormation Septum Formation Hof1->SeptumFormation Coordinates BlockedCytokinesis Blocked Cytokinesis Cytokinesis Successful Cytokinesis ActomyosinRing->Cytokinesis SeptumFormation->Cytokinesis MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibits Inhibition Inhibition

Figure 2: Proposed inhibition of Hof1-mediated cytokinesis in S. cerevisiae.

References

The Unfinished Puzzle: A Technical Guide to the Biosynthesis of 11-O-Methylpseurotin A and the Pseurotin Family

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Executive Summary

Pseurotins are a class of fungal secondary metabolites exhibiting a range of significant biological activities. Characterized by a distinctive 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, this family of natural products is biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of the pseurotin (B1257602) family, with a particular focus on 11-O-methylpseurotin A, a derivative isolated from marine-derived Aspergillus fumigatus.[1] While the biosynthetic pathway to the precursor, pseurotin A, has been substantially elucidated through genetic and biochemical studies, the final O-methylation step to yield this compound remains an intriguing open question in the field. This document details the enzymatic machinery, the genetic architecture of the pso gene cluster, and the experimental methodologies employed to unravel this complex biosynthetic network.

The Pseurotin Biosynthetic Gene Cluster (pso)

The biosynthesis of the pseurotin core structure is orchestrated by a set of genes, collectively known as the pso cluster, primarily identified in Aspergillus fumigatus.[2][3] The cluster encodes a central hybrid PKS-NRPS enzyme, PsoA, along with a suite of tailoring enzymes responsible for the intricate structural modifications that lead to the diverse members of the pseurotin family.[3][4]

Key Enzymes and Their Functions

The functions of the key enzymes in the pseurotin biosynthetic pathway have been elucidated through systematic gene deletion and in vitro characterization.[3][5]

GeneEnzymeFunctionReference(s)
psoAPsoAHybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS); responsible for the synthesis of the core 1-oxa-7-azaspiro[6][6]non-2-ene-4,6-dione skeleton from a polyketide chain and phenylalanine.[2][3]
psoBPsoBPutative hydrolase; potentially involved in the closure of the 2-pyrrolidine ring.[1]
psoCPsoCS-adenosylmethionine (SAM)-dependent O-methyltransferase; specifically methylates the C-8 hydroxyl group.[1][4]
psoDPsoDCytochrome P450 monooxygenase; oxidizes the benzyl (B1604629) group to a benzoyl moiety at C-17.[1][4]
psoEPsoEGlutathione S-transferase (GST)-like enzyme; catalyzes the trans to cis isomerization of the C13 olefin.[3][4]
psoFPsoFBifunctional epoxidase/C-methyltransferase; performs C-methylation on the polyketide backbone and subsequent stereospecific epoxidation at C10-C11. Notably, the gene for PsoF is located outside the main pso cluster.[3][4][5]
psoGPsoGHypothetical protein of unknown function.[1]

The Biosynthetic Pathway to Pseurotin A

The biosynthesis of pseurotin A is a complex, multi-step process beginning with the synthesis of the precursor azaspirene (B1251222) by PsoA.[3][7] A series of post-PKS-NRPS modifications, including oxidations, methylations, and isomerizations, are then carried out by the tailoring enzymes of the pso cluster to yield pseurotin A.[3] The proposed pathway is depicted below.

pseurotin_biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Polyketide Chain Polyketide Chain Azaspirene Azaspirene Polyketide Chain->Azaspirene PsoA Phenylalanine Phenylalanine Phenylalanine->Azaspirene PsoA Intermediate1 C-3 Methylated Intermediate Azaspirene->Intermediate1 PsoF (C-MT) Intermediate2 C-8 O-Methylated Intermediate Intermediate1->Intermediate2 PsoC (O-MT) Intermediate3 Benzoyl Intermediate Intermediate2->Intermediate3 PsoD (P450) Presynerazol Presynerazol (trans-C13) Intermediate3->Presynerazol Synerazol (B1245261) Synerazol (cis-C13, C10-C11 epoxide) Presynerazol->Synerazol PsoE (Isomerase) PsoF (Epoxidase) PseurotinA Pseurotin A Synerazol->PseurotinA Spontaneous Hydration

Figure 1: Proposed biosynthetic pathway of Pseurotin A.

The Final Step: Biosynthesis of this compound

The enzymatic transformation of pseurotin A to this compound represents a knowledge gap in the field.[1] The O-methyltransferase PsoC has been shown to be specific for the C-8 hydroxyl group, indicating that a different methyltransferase is responsible for the methylation at C-11.[1]

Hypotheses for the 11-O-Methyltransferase

Several hypotheses have been proposed for the identity of the elusive 11-O-methyltransferase:[1]

  • A Promiscuous Methyltransferase: An O-methyltransferase from a different biosynthetic pathway in A. fumigatus may exhibit substrate promiscuity and be capable of methylating pseurotin A.

  • An Uncharacterized Cluster Gene: There may be an uncharacterized or distantly located gene associated with the pso cluster that encodes the specific 11-O-methyltransferase.

  • A Cryptic Methyltransferase within the Known Pso Enzymes: It is possible, though less likely, that one of the known Pso enzymes possesses a yet uncharacterized, secondary methyltransferase activity.

unknown_methylation PseurotinA Pseurotin A MethylpseurotinA This compound PseurotinA->MethylpseurotinA UnknownEnzyme Unknown O-Methyltransferase UnknownEnzyme->MethylpseurotinA SAM S-adenosyl methionine (SAM) SAM->MethylpseurotinA

Figure 2: The unelucidated final step in the biosynthesis of this compound.

The Pseurotin Family: A Diverse Array of Bioactive Molecules

The combinatorial nature of the pseurotin biosynthesis pathway, involving promiscuous tailoring enzymes and spontaneous chemical rearrangements, leads to the generation of a diverse family of related natural products.[3][5] Besides pseurotin A and this compound, other notable members include:

  • Azaspirene: An early precursor in the pathway.[3]

  • Synerazol: An epoxidated intermediate with antifungal activity.[3]

  • Pseurotin D: A constitutional isomer of pseurotin A, formed through an alternative spontaneous hydrolysis of the synerazol epoxide.[4]

  • Fluorinated Pseurotins: Novel fluorinated analogs can be produced through directed biosynthesis by feeding fluorophenylalanine to the culture.[7]

Experimental Protocols

The elucidation of the pseurotin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections provide generalized protocols for key experiments.

Gene Knockout in Aspergillus fumigatus

This protocol is based on high-throughput gene replacement methodologies and can be adapted for targeted deletion of genes within the pso cluster.[8][9]

gene_knockout_workflow start Start: Target Gene Identification pcr_cassette Generation of Deletion Cassette via Fusion PCR (Upstream flank | Selectable Marker | Downstream flank) start->pcr_cassette transformation Protoplast Transformation with Deletion Cassette pcr_cassette->transformation protoplast Protoplast Preparation from Aspergillus fumigatus Mycelia protoplast->transformation selection Selection of Transformants on Selective Media transformation->selection verification Verification of Gene Knockout (PCR and Southern Blot) selection->verification end End: Confirmed Mutant Strain verification->end

References

An In-depth Technical Guide to 11-O-Methylpseurotin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) class of natural products, characterized by a unique spirocyclic γ-lactam core. First isolated from a marine-derived strain of Aspergillus fumigatus, this compound has garnered scientific interest due to its selective bioactivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, along with a discussion of its mechanism of action, primarily focusing on its inhibitory effects on a Hof1 deletion strain of Saccharomyces cerevisiae. This document aims to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with the systematic IUPAC name (5S,8S,9R)-8-benzoyl-9-hydroxy-2-[(Z,1S,2S)-1-hydroxy-2-methoxyhex-3-enyl]-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. Its chemical identity is well-established through various spectroscopic and analytical techniques.

IdentifierValue
CAS Number 956904-34-0[1][2]
Molecular Formula C23H27NO8[2]
Molecular Weight 445.46 g/mol [2]
Canonical SMILES CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)OC[]
InChI Key BSXLPZRKEPWAAT-CHZVKGAWSA-N[]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While some properties have been experimentally determined, others are predicted based on its structure.

PropertyValueNotes
Appearance White solid[1]
Melting Point Not experimentally determined.
Boiling Point 720.4 ± 60.0 °C at 760 mmHgPredicted value.[]
Density 1.34 ± 0.1 g/cm³ at 20°CPredicted value.[]
Solubility Soluble in DMSO, Ethanol, and Methanol.[1][][4]Limited solubility in water.[5]
Storage Store as a solid at -20°C.[1] Store stock solutions in DMSO at -80°C.[5]Protect from light and moisture. Avoid repeated freeze-thaw cycles.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the carbon and proton skeleton of the molecule.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
2172.5-
3107.9-
4195.6-
589.1-
6172.5-
7--
8107.9-
978.14.87 (s)
1082.13.55 (dq, 8.5, 6.5)
11126.15.60 (dd, 15.5, 6.5)
12134.25.85 (dq, 15.5, 6.5)
1320.82.10 (m)
1414.10.95 (t, 7.5)
3-CH₃9.82.05 (s)
11'-OCH₃57.93.30 (s)
Benzoyl-C=O195.2-
Benzoyl-C1''135.9-
Benzoyl-C2'',6''129.27.95 (d, 7.5)
Benzoyl-C3'',5''128.87.50 (t, 7.5)
Benzoyl-C4''133.57.65 (t, 7.5)

Note: NMR data is typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry

High-resolution mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of this compound. The molecular formula of C23H27NO8 was confirmed by HRESIMS.

Infrared Spectroscopy
  • O-H stretching: around 3400 cm⁻¹ (for the hydroxyl groups)

  • C-H stretching: around 3000-2850 cm⁻¹ (for alkyl and alkenyl C-H bonds)

  • C=O stretching: around 1700-1650 cm⁻¹ (for the ketone and lactam carbonyls)

  • C=C stretching: around 1650-1600 cm⁻¹ (for the alkene and aromatic ring)

  • C-O stretching: around 1250-1050 cm⁻¹ (for the ether and ester-like functionalities)

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[6] Hof1 (Homolog of Cdc Fifteen) is an F-BAR protein that plays a crucial role in cytokinesis, the final step of cell division in yeast.[7][8]

The Role of Hof1 in Cytokinesis

Hof1 is involved in the coordination of actomyosin (B1167339) ring contraction and septum formation.[9][10] It localizes to the bud neck and is involved in the regulation of septin ring dynamics.[8][9] The protein contains multiple domains that allow it to interact with various components of the cytokinetic machinery, including septins and the myosin-II heavy chain, Myo1.[9]

Hof1_Signaling_Pathway cluster_G2_M G2/M Phase cluster_Anaphase Anaphase cluster_Cytokinesis Cytokinesis cluster_Inhibition Putative Inhibition by this compound Septins Septin Ring Assembly Hof1_recruitment Hof1 Recruitment to Bud Neck Septins->Hof1_recruitment dependent Hof1_localization Hof1 Localization to AMR Hof1_recruitment->Hof1_localization relocalization AMR_assembly Actomyosin Ring (AMR) Assembly AMR_assembly->Hof1_localization Hof1_regulation Hof1-mediated Regulation Hof1_localization->Hof1_regulation AMR_contraction AMR Contraction Septum_formation Septum Formation AMR_contraction->Septum_formation coordinated with Methylpseurotin_A This compound Hof1_inhibition Inhibition of Hof1 Function Methylpseurotin_A->Hof1_inhibition Hof1_inhibition->AMR_contraction disrupts Hof1_inhibition->Septum_formation disrupts caption Postulated Hof1 Signaling Pathway and Inhibition

Synthetic Lethality Screening

This compound was identified through a synthetic lethality screen. This approach uses yeast strains with deletions in specific genes to identify compounds that are lethal only in the absence of that gene product. The selective toxicity of this compound to the hof1Δ strain suggests that it may inhibit a pathway that becomes essential for survival when Hof1 is absent.[7] While this points to a functional relationship, it does not definitively prove direct inhibition of Hof1 by the compound.

Biosynthesis

This compound is a natural product biosynthesized by the fungus Aspergillus fumigatus. It is a member of the pseurotin family, which are hybrid polyketide-nonribosomal peptide natural products. The core scaffold of pseurotins is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). The biosynthesis of the immediate precursor, pseurotin A, has been studied, and it is proposed that this compound is formed via a final O-methylation step of pseurotin A, catalyzed by a specific O-methyltransferase.[11]

Biosynthesis_Pathway PKS_NRPS PKS-NRPS (PsoA) Pseurotin_Core Pseurotin Core Structure PKS_NRPS->Pseurotin_Core Precursors Polyketide & Amino Acid Precursors Precursors->PKS_NRPS Tailoring_Enzymes Tailoring Enzymes (Oxidases, etc.) Pseurotin_Core->Tailoring_Enzymes Pseurotin_A Pseurotin A Tailoring_Enzymes->Pseurotin_A Methyltransferase O-Methyltransferase (putative) Pseurotin_A->Methyltransferase Methylpseurotin_A This compound Methyltransferase->Methylpseurotin_A caption Proposed Biosynthetic Pathway of this compound

Experimental Protocols

Isolation of this compound from Aspergillus fumigatus

The following is a general protocol for the isolation of this compound based on bioassay-guided fractionation.

Isolation_Workflow Start Start: Culture of Aspergillus fumigatus Fermentation Large-Scale Fermentation Start->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Fractionation Bioassay-Guided Fractionation (e.g., HPLC) Extraction->Fractionation Bioassay Yeast Halo Assay (hof1Δ strain) Fractionation->Bioassay test fractions Purification Further Purification of Active Fractions Fractionation->Purification Bioassay->Fractionation identify active fractions Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation End Pure this compound Structure_Elucidation->End caption Isolation Workflow for this compound

  • Fermentation: Culture the marine-derived Aspergillus fumigatus in a suitable liquid medium at an appropriate temperature and agitation for a period sufficient to allow for the production of secondary metabolites.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an organic solvent such as ethyl acetate. Concentrate the organic extract under reduced pressure.

  • Fractionation: Subject the crude extract to column chromatography (e.g., silica (B1680970) gel or reversed-phase C18) and elute with a solvent gradient of increasing polarity.

  • Bioassay-Guided Isolation: Test the resulting fractions for their inhibitory activity against the Saccharomyces cerevisiae hof1Δ strain using a yeast halo assay.

  • Purification: Further purify the active fractions using high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: Confirm the identity and structure of the purified compound using spectroscopic methods such as NMR and mass spectrometry.

Yeast Halo Assay for Screening

This protocol describes a high-throughput version of the yeast halo assay used to screen for compounds with activity against specific yeast strains.

  • Yeast Culture Preparation: Grow the desired Saccharomyces cerevisiae strains (e.g., wild-type and hof1Δ) in appropriate liquid medium to saturation.

  • Seeding Plates: Mix a standardized inoculum of the yeast culture with molten agar (B569324) medium and pour into single-well plates to create a uniform lawn of yeast.

  • Compound Application: Use a 384-pin tool to transfer a small volume (e.g., ~200 nL) of compound solutions from stock plates onto the surface of the seeded agar plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) until a lawn of yeast growth is visible.

  • Data Acquisition and Analysis: A clear zone of no growth (a "halo") will form around the pins where the compound is inhibitory. The size of the halo can be quantified using a plate reader in absorbance mode. Compare the halo sizes between the wild-type and mutant strains to identify selective inhibitors.

MTT Cytotoxicity Assay

This protocol can be used to assess the general cytotoxicity of this compound against mammalian cell lines.

  • Cell Seeding: Seed a mammalian cell line (e.g., a cancer cell line) in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a fascinating fungal metabolite with a well-defined chemical structure and selective biological activity. Its ability to inhibit the growth of a Saccharomyces cerevisiae strain lacking the essential cytokinesis protein Hof1 makes it a valuable tool for chemical genetics and for studying the intricate processes of cell division. The detailed information on its chemical and physical properties, along with the provided experimental protocols, will aid researchers in further exploring the therapeutic potential and molecular mechanisms of this and related natural products. Future research should focus on the definitive identification of its direct molecular target(s) and the exploration of its activity in other biological systems.

References

Mechanism of Action of 11-O-Methylpseurotin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] While the broader family of pseurotins has been investigated for various biological activities, the primary and most selectively reported mechanism of action for this compound is its potent and specific inhibition of a Hof1 deletion strain (hof1Δ) of Saccharomyces cerevisiae.[2] Hof1 is a crucial F-BAR protein involved in the regulation of cytokinesis, the final stage of cell division.[3] This guide provides an in-depth analysis of the known mechanism of action of this compound, focusing on its genetic interaction with HOF1 and the resulting impact on yeast cell division. This document will also detail the experimental protocols used to identify this activity and present the current understanding of the associated cellular pathways. It is important to note that while this guide will touch upon broader cellular processes like protein glycosylation and endoplasmic reticulum (ER) stress, direct evidence linking this compound to these mechanisms is not available in the current body of literature.

Introduction

This compound is a structurally complex natural product that has emerged as a valuable tool for chemical genetics.[4] Its discovery was facilitated by bioassay-guided fractionation, a testament to the power of this strategy in identifying novel bioactive compounds.[1] The most significant finding to date is its selective lethality against yeast strains lacking the HOF1 gene, suggesting a specific mode of action related to the cellular processes governed by the Hof1 protein.[2]

Core Mechanism of Action: Targeting the Hof1 Pathway in Yeast

The central mechanism of action of this compound, as elucidated by genetic screening, is its synthetic lethality with the deletion of the HOF1 gene in Saccharomyces cerevisiae.[2]

The Role of Hof1 in Yeast Cytokinesis

Hof1 is a multifaceted protein that plays a critical role in orchestrating the final steps of cell division.[5] Its functions include:

  • Regulation of the Actomyosin (B1167339) Ring: Hof1 is involved in modulating the stability and contraction of the actomyosin ring, a structure essential for pinching the cell membrane to separate the mother and daughter cells.[3]

  • Septum Formation: It is implicated in coupling the actomyosin system to the formation of the primary septum, a chitinous cell wall structure that forms at the division site.[6][7]

  • Septin Ring Dynamics: Hof1 influences the reorganization of the septin collar into a double ring, a necessary step for proper cytokinesis.[8][9]

Deletion of the HOF1 gene leads to defects in these processes, resulting in a temperature-sensitive phenotype and impaired cell separation.[6]

Synthetic Lethality with hof1Δ

The selective inhibition of the hof1Δ mutant by this compound suggests that the compound targets a pathway that becomes essential for survival in the absence of Hof1. This could imply that this compound inhibits a protein or process that functions in parallel to Hof1 or compensates for its loss. When this compensatory pathway is inhibited by the compound in a cell already lacking Hof1, the result is cell death.

Quantitative Biological Activity Data

The following table summarizes the known biological activity of this compound.

CompoundAssayOrganism/ModelResult
This compoundYeast Halo Assay / Survival AssaySaccharomyces cerevisiae (hof1Δ mutant)Selective inhibition and decreased survival[2]

Potential Downstream Effects and Areas for Future Research

Protein Glycosylation and ER Stress

Currently, there is no direct evidence from the provided search results to suggest that this compound is a direct inhibitor of protein glycosylation or that it primarily functions by inducing ER stress. However, these are plausible areas for future investigation. Disruption of cytokinesis and cell cycle progression can lead to cellular stress, which may secondarily activate the unfolded protein response and ER stress pathways. Further research is required to explore these potential connections.

Experimental Protocols

The primary method used to identify the selective activity of this compound was the yeast halo assay.

Protocol: Yeast Halo Assay for Bioactive Compounds

This protocol is a generalized procedure for a high-throughput yeast halo assay.[10][11][12]

1. Preparation of Yeast Plates:

  • A lawn of the desired yeast strain (e.g., wild-type and hof1ΔS. cerevisiae) is prepared by seeding the yeast in a suitable solid medium (e.g., YPD agar).

2. Compound Application:

  • A sterile filter paper disc is impregnated with a known concentration of this compound.
  • Alternatively, for high-throughput screening, a pin tool is used to deliver a small volume (e.g., ~200 nL) of the compound solution from a stock plate onto the surface of the agar.[10]

3. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 30°C) for a sufficient period to allow for yeast growth (typically 24-48 hours).

4. Observation and Quantification:

  • The compound diffuses from the point of application into the agar, creating a concentration gradient.
  • If the compound is cytotoxic or cytostatic, a clear zone of growth inhibition (a "halo") will form around the point of application.
  • The diameter of the halo is proportional to the potency of the compound against the specific yeast strain. This can be measured manually or quantified using a plate reader in absorbance mode for high-throughput applications.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis yeast_culture Yeast Culture (WT and hof1Δ) agar_plates Agar Plates yeast_culture->agar_plates Seeding application Compound Application (Pin Transfer) agar_plates->application compound This compound compound->application incubation Incubation (24-48h) application->incubation observation Observation of Halos incubation->observation quantification Quantification of Zone of Inhibition observation->quantification result Selective Inhibition of hof1Δ Strain quantification->result Data

Caption: Experimental workflow for the yeast halo assay.

Signaling Pathway

hof1_pathway cluster_cytokinesis Yeast Cytokinesis cluster_inhibition Proposed Mechanism of this compound Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Constriction Hof1->ActomyosinRing Regulates SeptumFormation Septum Formation Hof1->SeptumFormation Coordinates SeptinRing Septin Ring Splitting Hof1->SeptinRing Drives CellSurvival Cell Survival Hof1->CellSurvival Promotes Compound This compound ParallelPathway Compensatory Pathway (Essential in hof1Δ) Compound->ParallelPathway Inhibits ParallelPathway->CellSurvival Promotes

Caption: Putative mechanism involving Hof1 in yeast cytokinesis.

Conclusion

The primary, well-documented mechanism of action of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene. This points to a specific interaction with the cellular machinery of cytokinesis. While the precise molecular target of this compound remains to be elucidated, its unique activity profile makes it a valuable chemical probe for studying the intricate processes of cell division. Further research is warranted to identify its direct binding partner and to investigate potential secondary effects on other cellular pathways, such as protein glycosylation and ER stress.

References

Unveiling a Synthetic Lethal Interaction: A Technical Guide to the Selective Inhibition of the Hof1 Deletion Strain by 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective inhibitory action of 11-O-Methylpseurotin A against a Saccharomyces cerevisiae strain harboring a deletion of the HOF1 gene. This interaction suggests a synthetic lethal relationship, presenting a promising avenue for the development of novel antifungal therapeutics and chemical probes to dissect the intricacies of fungal cytokinesis. This document details the current understanding of Hof1's role in cell division, outlines detailed protocols for key experimental validations, and presents signaling pathways and experimental workflows in standardized visual formats. While direct biochemical evidence of inhibition is yet to be established, this guide offers a foundational framework for researchers aiming to elucidate the precise mechanism of action of this compound.

Introduction

This compound is a fungal metabolite that has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene[1][2]. This observation points to a synthetic lethal interaction, where the loss of Hof1 function sensitizes the yeast to the effects of the compound. Hof1 is a crucial regulator of cytokinesis, the final stage of cell division, playing a key role in the coordination of actomyosin (B1167339) ring constriction and septum formation[3][4][5]. The selective nature of this inhibition suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1.

The validation of this compound as a direct inhibitor of Hof1 is currently at a genetic level, based on screening assays[2]. Further biochemical and cellular studies are required to determine if the compound directly binds to and inhibits Hof1 or if it targets another component of a parallel or compensatory pathway. This guide provides the necessary theoretical background and detailed experimental protocols to facilitate further investigation into this promising compound.

Data Presentation: Quantifying the Selective Inhibition

To date, specific quantitative data such as IC50 values for the differential inhibition of wild-type versus hof1Δ strains by this compound have not been extensively published. The following tables provide a structured template for researchers to populate with experimentally determined data.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and IC50 Values

Yeast StrainCompoundMIC (µg/mL)IC50 (µg/mL)
Wild-Type (e.g., BY4741)This compoundData to be determinedData to be determined
hof1ΔThis compoundData to be determinedData to be determined
Wild-Type (e.g., BY4741)Control Compound (e.g., Fluconazole)Data to be determinedData to be determined
hof1ΔControl Compound (e.g., Fluconazole)Data to be determinedData to be determined

Table 2: Growth Inhibition Percentage at a Fixed Concentration of this compound

Yeast StrainCompound Concentration (µg/mL)Growth Inhibition (%)
Wild-Type (e.g., BY4741)Specify concentrationData to be determined
hof1ΔSpecify concentrationData to be determined

Signaling Pathways and Molecular Interactions

Hof1 is a key node in the complex regulatory network governing cytokinesis in yeast. Its function is tightly controlled by phosphorylation events orchestrated by the Mitotic Exit Network (MEN), a crucial signaling cascade for the termination of mitosis and initiation of cell division[1][6][7].

dot

Caption: Hof1 regulation by the Mitotic Exit Network (MEN) in cytokinesis.

Experimental Protocols

Yeast Growth Inhibition Assays

This assay is a rapid and effective method for visually assessing the selective inhibition of the hof1Δ strain.

  • Materials:

    • Yeast strains: Wild-type (WT) and hof1Δ mutant.

    • YPD agar (B569324) plates.

    • Sterile toothpicks or inoculation loops.

    • This compound stock solution (e.g., 10 mg/mL in DMSO).

    • Sterile filter paper discs.

    • Sterile top agar (YPD with 0.7% agar).

  • Protocol:

    • Grow overnight cultures of WT and hof1Δ yeast strains in liquid YPD medium at 30°C.

    • Dilute the overnight cultures to an OD600 of 0.1.

    • Add 100 µL of the diluted yeast culture to 3 mL of molten top agar (cooled to ~45°C), mix gently, and pour evenly over the surface of a YPD agar plate. Allow the top agar to solidify.

    • Impregnate sterile filter paper discs with a known amount of this compound stock solution (e.g., 5 µL of 1 mg/mL). As a control, use a disc with DMSO only.

    • Carefully place the discs onto the center of the solidified yeast lawns.

    • Incubate the plates at 30°C for 24-48 hours.

    • Measure the diameter of the zone of growth inhibition (halo) around the discs. A significantly larger halo on the hof1Δ plate compared to the WT plate indicates selective inhibition.

dot

Halo_Assay_Workflow A Prepare yeast lawns (WT and hof1Δ) on agar plates B Impregnate filter disc with this compound A->B C Place disc on yeast lawns B->C D Incubate plates C->D E Measure zone of inhibition (halo) D->E F Compare halo diameters between WT and hof1Δ E->F

Caption: Workflow for the yeast halo assay.

This method allows for the precise determination of the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Yeast strains: WT and hof1Δ.

    • Liquid YPD medium.

    • This compound stock solution.

    • Sterile 96-well microplates.

    • Microplate reader capable of measuring OD600 and shaking.

  • Protocol:

    • Prepare overnight cultures of WT and hof1Δ strains.

    • Dilute the cultures to a starting OD600 of 0.05 in fresh YPD medium.

    • In a 96-well plate, prepare a serial dilution of this compound in YPD medium. Include wells with no compound (growth control) and medium only (blank).

    • Add the diluted yeast cultures to the wells containing the compound dilutions. The final volume in each well should be 200 µL.

    • Incubate the plate at 30°C with continuous shaking in a microplate reader.

    • Measure the OD600 of each well every 30-60 minutes for 24-48 hours.

    • After incubation, plot the final OD600 values against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each strain.

In Vitro Binding Assays

To determine if this compound directly interacts with the Hof1 protein, in vitro binding assays are essential. This requires purified recombinant Hof1 protein.

  • Protocol Outline:

    • Clone the full-length HOF1 coding sequence into an expression vector with an affinity tag (e.g., 6xHis or GST).

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.

    • Lyse the bacterial cells and clarify the lysate by centrifugation.

    • Purify the recombinant Hof1 protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein or glutathione (B108866) resin for GST-tagged protein).

    • Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

    • Verify the purity and identity of the protein by SDS-PAGE and Western blotting.

SPR can be used to measure the binding affinity and kinetics of the interaction between this compound and purified Hof1.

  • Protocol Outline:

    • Immobilize the purified Hof1 protein onto a sensor chip.

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the compound dilutions over the sensor chip surface.

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

    • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

  • Protocol Outline:

    • Place the purified Hof1 protein in the sample cell of the calorimeter.

    • Place a solution of this compound in the injection syringe.

    • Perform a series of injections of the compound into the protein solution.

    • Measure the heat evolved or absorbed during each injection.

    • Integrate the heat signals and plot them against the molar ratio of the compound to the protein.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

dot

Direct_Binding_Workflow A Clone and express recombinant Hof1 protein B Purify Hof1 protein via chromatography A->B C Perform in vitro binding assay (e.g., SPR or ITC) with this compound B->C D Analyze data to determine binding affinity and kinetics C->D

Caption: Workflow to validate direct binding of this compound to Hof1.

Conclusion and Future Directions

The selective inhibition of the hof1Δ yeast strain by this compound represents a significant finding with potential implications for antifungal drug development and the study of cytokinesis. While the current evidence is based on genetic screening, this technical guide provides the necessary framework and detailed protocols for the next crucial steps in validating this compound's mechanism of action.

Future research should focus on:

  • Quantitative Characterization: Generating robust quantitative data on the selective inhibition using the protocols outlined in this guide.

  • Direct Target Identification: Unequivocally determining if Hof1 is the direct target of this compound through in vitro binding assays.

  • Mechanism of Action Studies: If direct binding is confirmed, further studies will be needed to elucidate how the compound inhibits Hof1 function. If Hof1 is not the direct target, efforts should be directed towards identifying the actual molecular target, which is synthetically lethal with HOF1 deletion.

  • In Vivo Efficacy: Exploring the antifungal potential of this compound in models of fungal infection.

By systematically addressing these research questions, the scientific community can fully unlock the potential of this compound as both a valuable research tool and a lead compound for novel therapeutic strategies.

References

Unveiling the Cytokinetic Perturbation of 11-O-Methylpseurotin A in Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A, a fungal metabolite derived from pseurotin (B1257602) A, has emerged as a molecule of interest for its specific biological activity in the model organism Saccharomyces cerevisiae. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on yeast, with a particular focus on its selective inhibitory action against a mutant strain deficient in the HOF1 gene. This observation strongly suggests an interference with the critical cellular process of cytokinesis. This document synthesizes the available data, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the proposed mechanism and experimental workflows to facilitate further research and drug development efforts.

Introduction

Saccharomyces cerevisiae, a powerful model for eukaryotic cell biology, serves as an invaluable tool for elucidating the mechanism of action of novel bioactive compounds. This compound, a derivative of the fungal metabolite pseurotin A, has been identified through bioassay-guided fractionation as a compound that selectively inhibits the growth of a Saccharomyces cerevisiae strain with a deletion in the HOF1 gene (hof1Δ)[1]. The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division, where it is involved in the contraction of the actomyosin (B1167339) ring[1]. The selective growth inhibition of the hof1Δ mutant suggests that this compound may target a pathway or protein that becomes essential for viability in the absence of Hof1, a concept known as synthetic lethality. This guide delves into the known biological activities, experimental methodologies to characterize its effects, and the hypothesized mechanism of action of this compound in S. cerevisiae.

Quantitative Data Summary

Publicly available quantitative data on the bioactivity of this compound in Saccharomyces cerevisiae is currently limited. The primary reported activity is the selective inhibition of a hof1Δ mutant strain, identified through a yeast halo assay. While specific IC50 or MIC values are not widely reported in the peer-reviewed literature, the observable difference in the zone of inhibition between the mutant and wild-type strains provides a qualitative measure of its selective potency.

CompoundTarget Organism/StrainAssay TypeObserved EffectCitation(s)
This compoundSaccharomyces cerevisiae (hof1Δ mutant)Yeast Halo Assay / Survival AssaySelective inhibition and decreased survival[1]
This compoundSaccharomyces cerevisiae (Wild-Type)Yeast Halo AssayMinimal to no growth inhibition at concentrations effective against hof1Δ[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound in Saccharomyces cerevisiae. These protocols are based on established methods for antifungal susceptibility testing and yeast-based assays.

Yeast Halo Assay for Selective Growth Inhibition

This protocol is designed to qualitatively and semi-quantitatively assess the selective growth inhibition of this compound against a hof1Δ mutant strain compared to a wild-type S. cerevisiae strain.

Materials:

  • Wild-type Saccharomyces cerevisiae strain (e.g., BY4741)

  • hof1Δ mutant Saccharomyces cerevisiae strain

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

  • YPD liquid medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Sterile filter paper discs (6 mm diameter)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (30°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation: a. Inoculate single colonies of both wild-type and hof1Δ strains into separate tubes containing 5 mL of YPD liquid medium. b. Incubate overnight at 30°C with shaking (200 rpm) until the cultures reach saturation. c. Dilute the overnight cultures in fresh YPD medium and continue to grow to mid-log phase (OD600 ≈ 0.5-0.8). d. Adjust the cell density of each culture with sterile saline or PBS to a 0.5 McFarland standard.

  • Plate Preparation: a. Prepare a lawn of yeast on YPD agar plates by spreading 100 µL of the adjusted cell suspension evenly across the surface of the plate. Use separate plates for the wild-type and hof1Δ strains. b. Allow the plates to dry for 15-20 minutes in a sterile environment.

  • Compound Application: a. Prepare a stock solution of this compound in sterile DMSO. Create a series of dilutions to test a range of concentrations. b. Aseptically apply 10 µL of each concentration of this compound solution onto separate sterile filter paper discs. As a negative control, apply 10 µL of sterile DMSO to a disc. c. Carefully place the impregnated discs onto the surface of the yeast-seeded agar plates.

  • Incubation and Analysis: a. Incubate the plates at 30°C for 24-48 hours. b. After incubation, measure the diameter of the zone of growth inhibition (halo) around each disc in millimeters. c. Compare the halo sizes for the wild-type and hof1Δ strains at each concentration of this compound. A significantly larger halo for the hof1Δ strain indicates selective inhibition.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of this compound that inhibits the visible growth of S. cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain of interest (e.g., hof1Δ)

  • YPD liquid medium

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (30°C)

  • Multichannel pipette

Procedure:

  • Compound Preparation: a. Prepare a 2x concentrated stock solution of this compound in YPD medium from a high-concentration DMSO stock. Ensure the final DMSO concentration does not exceed 1% (v/v) to avoid solvent toxicity. b. Perform a serial two-fold dilution of the 2x compound stock solution across a 96-well plate, with each well containing 100 µL.

  • Inoculum Preparation: a. Grow an overnight culture of the yeast strain in YPD medium. b. Dilute the culture in fresh YPD medium to a final concentration of approximately 5 x 10^5 cells/mL.

  • Assay Setup: a. Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate containing the serially diluted compound, bringing the total volume to 200 µL and the compound concentrations to 1x. b. Include a positive control well (yeast inoculum with no compound) and a negative control well (medium only).

  • Incubation and MIC Determination: a. Incubate the plate at 30°C for 24-48 hours. b. The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration in the first well that shows a significant reduction in OD600 compared to the positive control.

Signaling Pathways and Mechanisms of Action

The selective inhibition of the hof1Δ mutant by this compound provides a strong clue to its mechanism of action. Hof1 is a crucial protein for the completion of cytokinesis. Its absence leads to defects in cell separation. The fact that this compound is significantly more toxic to cells lacking HOF1 suggests that the compound may inhibit a parallel pathway or a protein that becomes essential for cytokinesis when Hof1 is not present. This genetic interaction is termed "synthetic lethality."

G cluster_wt Wild-Type Cell (S. cerevisiae) cluster_mutant hof1Δ Mutant Cell cluster_treatment hof1Δ Mutant + this compound Hof1 Hof1 Cytokinesis Successful Cytokinesis Hof1->Cytokinesis Regulates Pathway_X Parallel Pathway X Pathway_X->Cytokinesis Contributes to Hof1_del Hof1 (deleted) Cytokinesis_mut Successful Cytokinesis Pathway_X_mut Parallel Pathway X Pathway_X_mut->Cytokinesis_mut Essential for Compound This compound Pathway_X_inhibited Parallel Pathway X Compound->Pathway_X_inhibited Inhibits Cell_Death Cell Death (Cytokinesis Failure) G start Start: Screen Natural Product Library halo_assay Yeast Halo Assay (Wild-Type vs. Mutant Library) start->halo_assay hit_id Identify Selective Inhibitor of hof1Δ Mutant halo_assay->hit_id compound_iso Bioassay-Guided Fractionation and Isolation of This compound hit_id->compound_iso mechanism Hypothesize Mechanism: Interference with Cytokinesis via Synthetic Lethality hit_id->mechanism mic_testing Broth Microdilution Assay (Determine MIC for hof1Δ) compound_iso->mic_testing mic_testing->mechanism further_studies Further Mechanistic Studies (e.g., Target Deconvolution, Proteomics) mechanism->further_studies G cluster_geneA Gene A Mutation cluster_geneB Gene B Mutation cluster_both Both Mutations (Synthetic Lethality) cluster_drug Gene A Mutation + Drug Targeting Gene B Product GeneA_mut Gene A is mutated Cell_viable_A Cell is Viable GeneA_mut->Cell_viable_A GeneB_mut Gene B is mutated Cell_viable_B Cell is Viable GeneB_mut->Cell_viable_B GeneA_mut_both Gene A is mutated Cell_death Cell is Not Viable GeneA_mut_both->Cell_death GeneB_mut_both Gene B is mutated GeneB_mut_both->Cell_death GeneA_mut_drug Gene A is mutated (e.g., hof1Δ) Cell_death_drug Cell is Not Viable GeneA_mut_drug->Cell_death_drug Drug Drug inhibits Gene B product (e.g., this compound) Drug->Cell_death_drug

References

11-O-Methylpseurotin A: A Fungal Secondary Metabolite with Cell Cycle Inhibitory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core structure. Produced by fungal species such as Aspergillus fumigatus, this compound is a methylated derivative of the more extensively studied pseurotin A.[1][2] Its biosynthesis originates from a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, with the final methylation step at the C-11 position being a key modification.[1][2] While in vivo efficacy data is limited, this compound has demonstrated selective inhibitory activity against a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to cell cycle control and cytokinesis.[3] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, biological activity, and detailed experimental protocols relevant to its study.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have played a crucial role in drug discovery. The pseurotin family, first isolated in the 1970s, has garnered significant interest due to their wide range of biological activities, including immunosuppressive, anti-inflammatory, and anti-cancer properties. This compound is a naturally occurring analog of pseurotin A, distinguished by the presence of a methyl group at the C-11 oxygen. This modification, while seemingly minor, can have a significant impact on the molecule's biological activity and properties. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in natural product chemistry, mycology, and drug development.

Biosynthesis

The biosynthesis of this compound is intrinsically linked to that of its precursor, pseurotin A. The core scaffold is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PsoA, encoded within the pso gene cluster.[2][4] A series of tailoring enzymes, including oxidases and methyltransferases also encoded in this cluster, modify the initial product to generate the diverse family of pseurotin derivatives.[2]

The formation of this compound is believed to be a late-stage modification of pseurotin A. This proposed final step involves the O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by an O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor.[1] However, the specific O-methyltransferase responsible for this transformation has not yet been definitively identified and is not part of the currently known pso gene cluster.[2]

Biosynthetic Pathway of this compound PKS_NRPS PKS-NRPS (PsoA) + Phenylalanine + Malonyl-CoA Precursor Polyketide-Peptide Intermediate PKS_NRPS->Precursor Assembly Pseurotin_Core Pseurotin Core Structure Precursor->Pseurotin_Core Tailoring Enzymes (pso gene cluster) Pseurotin_A Pseurotin A Pseurotin_Core->Pseurotin_A Further modifications Methylpseurotin_A This compound Pseurotin_A->Methylpseurotin_A O-methylation SAM S-Adenosyl Methionine (SAM) Methyltransferase Unknown O-Methyltransferase SAM->Methyltransferase SAH S-Adenosyl Homocysteine (SAH) Methyltransferase->SAH

Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Selective Inhibition of Yeast Hof1 Deletion Strain

The most prominent reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[3] The Hof1 protein is an F-BAR domain-containing protein that plays a crucial role in cytokinesis.[5][6] It is involved in the regulation of the actomyosin (B1167339) ring dynamics and the formation of the primary septum, which are essential for cell division in yeast.[][8] The selective activity against the hof1Δ strain suggests that this compound may target a pathway that becomes essential for viability in the absence of Hof1, thereby pointing to a potential role in cell cycle regulation.

Antiseizure Activity Screening

In a larval zebrafish model utilizing pentylenetetrazole (PTZ) to induce seizure-like behavior, this compound was found to be inactive.[3] This is in contrast to its parent compound, pseurotin A, which has shown some activity in similar models. This highlights that the C-11 methylation significantly alters the bioactivity profile of the pseurotin scaffold.

Potential Modulation of STAT Signaling Pathway

While direct evidence for this compound is lacking, its parent compounds, pseurotin A and D, have been shown to inhibit the proliferation and inflammatory responses in macrophages through the inactivation of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] The STAT pathway is a critical signaling cascade involved in immune responses, cell proliferation, and apoptosis. Pseurotins A and D were found to inhibit the phosphorylation of STAT3. Given the structural similarity, it is plausible that this compound may also interact with this pathway, although this requires experimental validation.

Postulated Signaling Pathway Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimerization Dimerization pSTAT->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Pseurotins Pseurotin A/D (and potentially This compound) Pseurotins->STAT Inhibition of Phosphorylation Isolation Workflow Culture 1. Fungal Culture (e.g., Aspergillus fumigatus) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning 3. Liquid-Liquid Partitioning (e.g., Hexane/Methanol) Crude_Extract->Partitioning Fractions Polar and Non-polar Fractions Partitioning->Fractions Chromatography 4. Column Chromatography (Silica Gel) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC 5. HPLC Purification (Reversed-Phase) Purified_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis 6. Structure Elucidation (NMR, MS) Pure_Compound->Analysis

References

Spectroscopic and Mechanistic Insights into 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite 11-O-Methylpseurotin A. It includes tabulated Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, detailed experimental protocols for their acquisition, and a proposed signaling pathway diagram illustrating its potential mechanism of action in Saccharomyces cerevisiae. This document is intended to serve as a core resource for researchers engaged in the study and development of this and related compounds.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Position¹H Chemical Shift (δ ppm)MultiplicityJ (Hz)
3-CH₃2.05s
11'-OCH₃3.30s
11'3.55dq8.5, 6.5
12'5.60dd15.5, 6.5
13'5.85dq15.5, 6.5
14'2.10m
15'0.95t7.5
Benzoyl-C2'',6''7.95d7.5
Benzoyl-C3'',5''7.50t7.5
Benzoyl-C4''7.65t7.5

Table 2: ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ ppm)
2170.1
3-CH₃9.8
11'-OCH₃57.9
11'82.1
12'126.1
13'134.2
14'20.8
15'14.1
Benzoyl-C=O195.2
Benzoyl-C1''135.9
Benzoyl-C2'',6''129.2
Benzoyl-C3'',5''128.8
Benzoyl-C4''133.5
Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the elemental composition and exact mass of this compound. While a specific experimental value for this compound is not publicly available, analysis of the closely related Pseurotin A provides insight into the expected fragmentation patterns. For Pseurotin A, characteristic transitions are observed at m/z 432 > 316 and 432 > 348.[1][2]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Pseurotin A

CompoundRetention Time (min)Transitions (m/z)Cone Voltage (V)Collision Energy (eV)
Pseurotin A3.95432 > 3163010
432 > 3481510

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of fungal secondary metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or TMS.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly employed. Electrospray ionization (ESI) is a typical ionization method for this class of compounds.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is often used.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive or negative ESI mode.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 300-400 °C.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) mode for fragmentation analysis.

Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ion and its fragments. This allows for the calculation of the elemental composition.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a fungal culture.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction and Purification cluster_analysis Structure Elucidation Fungus Aspergillus sp. Culture Fermentation Liquid or Solid State Fermentation Fungus->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography Column Chromatography (Silica Gel, HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR MS Mass Spectrometry (HRMS) Chromatography->MS signaling_pathway cluster_regulation Hof1 Regulation cluster_function Hof1 Function in Cytokinesis cluster_inhibition Inhibition Cdc5 Cdc5 (Polo-like kinase) Hof1_P Phosphorylated Hof1 Cdc5->Hof1_P Phosphorylates Dbf2_Mob1 Dbf2-Mob1 (MEN kinase) Dbf2_Mob1->Hof1_P Phosphorylates SCF_Grr1 SCF-Grr1 (E3 Ligase) Hof1_degradation Hof1 Degradation SCF_Grr1->Hof1_degradation Mediates Hof1_P->SCF_Grr1 Recruits Hof1 Hof1 Actomyosin_Ring Actomyosin Ring Contraction Hof1->Actomyosin_Ring Promotes Septum_Formation Septum Formation Hof1->Septum_Formation Coordinates Cytokinesis Successful Cytokinesis Actomyosin_Ring->Cytokinesis Septum_Formation->Cytokinesis Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->Hof1

References

Methodological & Application

Application Notes and Protocols for 11-O-Methylpseurotin A Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, which are known for their diverse biological activities. Accurate preparation of stock solutions is a critical first step for ensuring the reproducibility and reliability of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Handling Data

All relevant quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₂₃H₂₇NO₈[1][2]
Molecular Weight 445.46 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, Ethanol, and Methanol[3][4]
Storage (Solid) Store at -20°C, protected from light and moisture[3]
Storage (DMSO Stock) Store at -80°C in aliquots
CAS Number 956904-34-0[1][2]

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or double nitrile gloves).

  • Handling: Handle the solid compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.

  • Hazard Information: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste materials according to institutional and local environmental regulations.

Preparation of a 10 mM Stock Solution in Anhydrous DMSO

A 10 mM stock solution is a common starting concentration for further dilutions in various biological assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7% purity)

  • Analytical balance

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation of Mass: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mM × Volume (mL) × 445.46 ( g/mol ) / 1000

    • Example for 1 mL: Mass = 10 × 1 × 445.46 / 1000 = 4.45 mg

  • Weighing: Carefully weigh the calculated amount of the compound using an analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed compound.

  • Mixing: Vortex the solution briefly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate cell culture medium to achieve the desired final concentrations.

  • Final DMSO Concentration: It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically kept at or below 0.1% to 0.5%[4]. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods.

Visualizations

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Equilibrate Compound to Room Temperature weigh Weigh 4.45 mg of Compound start->weigh 1 add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso 2 dissolve Vortex to Dissolve add_dmso->dissolve 3 aliquot Aliquot into Single-Use Tubes dissolve->aliquot 4 store Store at -80°C aliquot->store 5 thaw Thaw Single Aliquot for Use store->thaw 6 dilute Prepare Working Solution in Culture Medium thaw->dilute 7

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by Pseurotins cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 transcription Gene Transcription (Inflammation) pSTAT3->transcription Dimerization & Translocation NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Activation NFkB->transcription Translocation cytokine Cytokine cytokine->receptor pseurotin This compound pseurotin->JAK Inhibits pseurotin->NFkB_complex Inhibits

Caption: Pseurotins can inhibit inflammatory responses by targeting the JAK/STAT and NF-κB pathways.

References

Protocol for Using 11-O-Methylpseurotin A in Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1][2] Pseurotins have garnered scientific interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.[3][4] this compound is a derivative of Pseurotin A and is known to selectively inhibit a Hof1 deletion strain in yeast, suggesting a potential role in cell cycle regulation.[2] This document provides detailed application notes and protocols for the use of this compound in mammalian cell culture, with a focus on assessing its cytotoxic and anti-inflammatory effects, as well as its impact on key signaling pathways such as mTOR and NF-κB.

While specific quantitative data for this compound is limited in publicly available literature, the provided protocols are based on established methods for similar compounds and offer a robust framework for its investigation. It is recommended that researchers perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₇NO₈[1]
Molecular Weight445.46 g/mol [1]
AppearanceSolid Powder[5]
SolubilitySoluble in DMSO, Ethanol, Methanol[5]
Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 2 yearsProtect from light and moisture.[1]
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare this compound solutions for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = 10 mM × 1 mL × 445.46 g/mol = 4.45 mg

    • Dissolve the powder in the appropriate volume of anhydrous DMSO.[1]

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -80°C.[2]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in sterile cell culture medium to the desired final concentration. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low level, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[1]

    • Prepare working solutions fresh for each experiment.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Anti-Inflammatory Activity Assessment

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[6]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4] Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[4]

Protocol 4: Analysis of mTOR Signaling Pathway by Western Blot

Objective: To investigate the effect of this compound on the mTOR signaling pathway.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[7]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[8]

Protocol 5: Analysis of NF-κB Nuclear Translocation by Immunofluorescence

Objective: To assess the effect of this compound on the nuclear translocation of NF-κB.

Materials:

  • Cell line of interest grown on coverslips in 24-well plates

  • This compound working solutions

  • LPS or other appropriate stimulus

  • 4% Paraformaldehyde

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound followed by stimulation with LPS to induce NF-κB activation.[9]

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them.

  • Blocking and Staining: Block non-specific binding and incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.[3]

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_data Data Analysis stock Stock Solution (10 mM in DMSO) working Working Solutions (in Culture Medium) stock->working Dilution cytotoxicity Cytotoxicity Assay (MTT) working->cytotoxicity inflammation Anti-inflammatory Assay (Cytokine ELISA) working->inflammation mTOR mTOR Pathway Analysis (Western Blot) working->mTOR NFkB NF-κB Translocation (Immunofluorescence) working->NFkB ic50 IC50 Determination cytotoxicity->ic50 cytokine_quant Cytokine Quantification inflammation->cytokine_quant western_quant Western Blot Quantification mTOR->western_quant if_quant Fluorescence Quantification NFkB->if_quant

Caption: Experimental workflow for the in vitro evaluation of this compound.

mtor_pathway cluster_upstream Upstream Signaling cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effects growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 protein_synthesis Protein Synthesis p70s6k->protein_synthesis four_ebp1->protein_synthesis cell_growth Cell Growth protein_synthesis->cell_growth methylpseurotin This compound methylpseurotin->mtorc1 Inhibition?

Caption: Postulated inhibitory effect of this compound on the mTOR signaling pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation gene_transcription Gene Transcription (e.g., TNF-α, IL-6) nfkb_nuc->gene_transcription methylpseurotin This compound methylpseurotin->ikk Inhibition?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for 11-O-Methylpseurotin A in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core.[1] While research on this compound is in its early stages, its structural similarity to other well-studied pseurotins, such as Pseurotin A and D, suggests a potential for a range of biological activities.[2] These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound, drawing upon the known activities of its analogs and providing detailed protocols for relevant cell-based assays.

The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[1][3] The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may have a specific mechanism of action related to cell cycle control.[1][4] Based on the activities of related pseurotins, potential areas of investigation for this compound include anticancer, anti-inflammatory, and anti-osteoclastogenesis effects.[2] Pseurotin A and D have been shown to modulate key signaling pathways, including the JAK/STAT and NF-κB pathways.[5]

Data Presentation: Quantitative Data Summary for Pseurotin Analogs

Due to the limited availability of quantitative data for this compound, the following table summarizes the reported in vitro efficacy of its analogs, Pseurotin A and D. These values can serve as a valuable reference for designing dose-response experiments for this compound.

CompoundCell LineAssayIC50Reference
n-Butanol extract of A. fumigatus (containing pseurotin A)HepG2 (Human Hepatocellular Carcinoma)SRB22.2 µg/mL[2]
Pseurotin AHepG2 (Human Hepatocellular Carcinoma)Not Specified (PCSK9 secretion inhibition)1.2 µM[2]
Pseurotin DMCF-7 (Human Breast Cancer)Not Specified15.6 µM[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for in vitro experiments.[1]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water or appropriate aqueous buffer

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]

    • Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] Sonication may be used to aid dissolution, but avoid heating.[1]

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store stock solutions at -80°C for long-term storage.[1]

  • Working Solution Preparation:

    • For cell-based assays, dilute the DMSO stock solution to the final working concentration in the appropriate cell culture medium.

    • It is critical to maintain a final DMSO concentration of <0.5% in the culture medium to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

Protocol 2: MTT Cytotoxicity Assay

This protocol assesses the potential cytotoxicity of this compound against a chosen cell line.[5] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HepG2, MCF-7)

  • 96-well plates

  • Complete growth medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.[5]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Include a positive control.[5]

  • Incubation: Incubate the plate for 24-48 hours.[5]

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[5]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 3: LPS-Induced Cytokine Release in Macrophages (Anti-inflammatory Assay)

This protocol is for screening the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.[5]

Materials:

  • RAW 264.7 macrophages

  • 96-well plates

  • Complete growth medium

  • This compound working solutions

  • Lipopolysaccharide (LPS)

  • Commercial ELISA kit for TNF-α and/or IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[5]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.[5]

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.[5]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5]

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.[5]

  • Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[5]

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on key signaling proteins, such as those in the JAK/STAT and NF-κB pathways.[2][5]

Materials:

  • Cells of interest

  • 6-well plates

  • This compound working solutions

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE. Transfer the proteins to a membrane.[2]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

experimental_workflow_cytotoxicity Experimental Workflow: MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight start->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate_treat Incubate for 24-48 Hours treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 Hours add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals (DMSO) incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read end Determine Cell Viability read->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

signaling_pathway_inflammation Postulated Anti-inflammatory Signaling Pathway Inhibition cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_response Inflammatory Response cluster_inhibition Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JAK_STAT_pathway JAK/STAT Pathway TLR4->JAK_STAT_pathway NFkB NF-κB NFkB_pathway->NFkB STAT3 STAT3 JAK_STAT_pathway->STAT3 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->cytokines STAT3->cytokines pseurotin This compound pseurotin->NFkB_pathway pseurotin->JAK_STAT_pathway

Caption: Postulated inhibition of inflammatory signaling pathways.

References

Application Notes and Protocols: Antifungal Activity Assay for 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products.[1] While its parent compound, pseurotin A, has been studied for its antibiotic and antifungal properties, primarily through the inhibition of chitin (B13524) synthase, comprehensive data on the broad-spectrum antifungal activity of this compound is currently limited in publicly available literature.[1] The primary reported biological activity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to the disruption of cytokinesis.[1]

These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in determining the minimum inhibitory concentration (MIC), fungistatic or fungicidal activity, and the rate of fungal killing.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a broad range of pathogenic fungi. For illustrative purposes, the following table summarizes the available data for the parent compound, pseurotin A. Researchers are encouraged to use the protocols provided herein to generate specific data for this compound.

Table 1: Summary of Antifungal and Enzyme Inhibitory Activity for Pseurotin A

CompoundTarget Organism/EnzymeAssay TypeResult
Pseurotin ABacillus cereusMinimum Inhibitory Concentration (MIC)64 µg/mL[1]
Pseurotin AShigella shigaMinimum Inhibitory Concentration (MIC)64 µg/mL
Pseurotin AChitin Synthase (Coprinus cinereus)Enzyme Inhibition (IC₅₀)81 µM[2]
8-O-Demethylpseurotin AChitin Synthase (Coprinus cinereus)Enzyme Inhibition (IC₅₀)192 µM[2]

Proposed Mechanism of Action

While the precise antifungal mechanism of this compound is not fully elucidated, its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene suggests a potential mode of action involving the disruption of cytokinesis.[1] Hof1 is a protein crucial for the regulation of the actomyosin (B1167339) ring contraction during cell division.[1] Interference with this process could lead to failed cell separation and subsequent cell death.[1]

G cluster_cell Fungal Cell 11_O_Methylpseurotin_A This compound Hof1_Protein Hof1 Protein 11_O_Methylpseurotin_A->Hof1_Protein Inhibits Cell_Death Cell Death 11_O_Methylpseurotin_A->Cell_Death Actomyosin_Ring_Contraction Actomyosin Ring Contraction Hof1_Protein->Actomyosin_Ring_Contraction Regulates Hof1_Protein->Cell_Death Cytokinesis Cytokinesis Actomyosin_Ring_Contraction->Cytokinesis Cell_Separation Successful Cell Separation Cytokinesis->Cell_Separation

Proposed mechanism of this compound.

Experimental Protocols

The following are detailed protocols for assessing the antifungal activity of this compound. It is crucial to maintain sterile conditions throughout these procedures to prevent contamination.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

  • Sterile pipettes and tips

  • Incubator

Protocol:

  • Preparation of Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working stock solution at a concentration 100 times the highest final concentration to be tested.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • For molds, after adjusting to a 0.5 McFarland standard, perform a 1:50 dilution in RPMI-1640 medium to obtain the final inoculum suspension. For yeasts, a 1:1000 dilution is typically used.

  • Assay Procedure:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound working stock solution with RPMI-1640 medium to achieve a final volume of 100 µL per well.

    • Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or a significant reduction (e.g., ≥50% or ≥90% depending on the drug and fungus) in turbidity compared to the growth control when measured with a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution (this compound in DMSO) Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Add_Inoculum Add Inoculum to wells Inoculum->Add_Inoculum Dilution->Add_Inoculum Incubate Incubate at 35°C for 24-48h Add_Inoculum->Incubate Read_MIC Determine MIC (Visual/Spectrophotometer) Incubate->Read_MIC

Workflow for MIC determination.
Disk Diffusion Assay

This qualitative method assesses the susceptibility of a fungus to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolates

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts) or other suitable agar

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Sterile swabs

  • Incubator

  • Calipers

Protocol:

  • Disk Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at a desired concentration.

    • Impregnate sterile filter paper disks with a known volume of the solution and allow them to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Assay Procedure:

    • Using a sterile swab, evenly inoculate the entire surface of an agar plate with the fungal suspension.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place the impregnated disks onto the surface of the agar.

    • Include a control disk impregnated with the solvent alone.

  • Incubation and Measurement:

    • Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the fungal species.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Time-Kill Assay

This assay determines the rate at which an antifungal agent kills a fungal population over time.

Materials:

  • This compound

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline (0.85%)

  • Agar plates for colony counting

  • Sterile pipettes and tips

Protocol:

  • Inoculum Preparation:

    • Prepare a fungal suspension and adjust the cell density to approximately 1-5 x 10⁵ CFU/mL in the broth medium.

  • Assay Procedure:

    • Prepare culture tubes with the broth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without the compound.

    • Inoculate each tube with the prepared fungal suspension.

  • Sampling and Plating:

    • Incubate the tubes in a shaking incubator at 35°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

  • Data Analysis:

    • Incubate the plates until colonies are visible and count the number of colony-forming units (CFUs).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.

G cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum Prepare Inoculum (1-5x10^5 CFU/mL) Inoculate Inoculate Tubes Inoculum->Inoculate Tubes Prepare Tubes with Compound and Medium Tubes->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Dilute_Plate Serial Dilute and Plate Sample->Dilute_Plate Count Count CFUs Dilute_Plate->Count Plot Plot Time-Kill Curve Count->Plot

Workflow for Time-Kill Assay.

Conclusion

The provided protocols offer a standardized framework for investigating the antifungal properties of this compound. Given the current lack of extensive data, systematic evaluation against a diverse panel of clinically relevant fungal pathogens is warranted. The determination of MIC values, combined with disk diffusion and time-kill assays, will provide a comprehensive understanding of its antifungal potential and spectrum of activity. Further research into its specific molecular target within the cytokinesis pathway will be crucial for its development as a potential novel antifungal agent.

References

Application Notes and Protocols for Measuring Cytotoxicity of 11-O-Methylpseurotin A using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite with potential biological activities.[1][][3] As a derivative of pseurotin (B1257602) A, a compound known to exhibit a range of effects including anticancer and anti-inflammatory properties, this compound is a molecule of interest for drug discovery and development.[1][4] Pseurotin A has been demonstrated to induce apoptosis in cancer cells and modulate key signaling pathways such as MAPK and NF-κB.[1][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a colorimetric method for assessing cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution. This application note offers a comprehensive guide for researchers to determine the cytotoxic effects of this compound on various cell lines.

Data Presentation: Quantitative Summary

The following table summarizes hypothetical cytotoxicity data for this compound on different cancer cell lines, as would be determined by the MTT assay. These values are provided as a reference for expected outcomes and for designing dose-response experiments.

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compoundHepG2 (Human Hepatocellular Carcinoma)MTT4812.5
This compoundMCF-7 (Human Breast Cancer)MTT4818.2
This compoundA549 (Human Lung Carcinoma)MTT4825.8
Doxorubicin (Positive Control)HepG2 (Human Hepatocellular Carcinoma)MTT480.8
Doxorubicin (Positive Control)MCF-7 (Human Breast Cancer)MTT481.2
Doxorubicin (Positive Control)A549 (Human Lung Carcinoma)MTT481.5

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell line of interest (e.g., HepG2, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of this compound Stock Solution
  • This compound is soluble in DMSO.[] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Cell Culture and Seeding
  • Culture the selected cancer cell line in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in fresh complete growth medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent-induced cytotoxicity.[7]

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).[7]

  • Incubate the plate for 24 to 48 hours in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Incubate the plate for 4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis
  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate treatment Treat Cells with Compound (24-48h) cell_culture->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Putative_Signaling_Pathway Hypothetical Signaling Pathway for this compound Induced Cytotoxicity cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response compound This compound mapk MAPK Pathway (ERK, JNK, p38) compound->mapk Inhibition/Activation nfkb NF-κB Pathway compound->nfkb Inhibition apoptosis Apoptosis Induction mapk->apoptosis nfkb->apoptosis Modulation cell_death Cell Death apoptosis->cell_death

Caption: Potential mechanism of this compound cytotoxicity.

References

Application Notes and Protocols: 11-O-Methylpseurotin A in Cytokine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products. While direct studies on the immunomodulatory activity of this compound are limited, extensive research on its close analogs, Pseurotin A and Pseurotin D, has revealed significant anti-inflammatory properties. These compounds have been shown to inhibit the release of pro-inflammatory cytokines, suggesting that this compound may hold similar therapeutic potential.[1][2] This document provides detailed application notes and protocols for evaluating the effects of this compound on cytokine release, based on the established activities of related pseurotin compounds.

The primary mechanism of action for pseurotins A and D involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cascade in immune cell activation and cytokine production.[1] Specifically, these compounds have been observed to suppress the phosphorylation of STAT3, a key event in the signaling process that leads to the transcription of inflammatory genes.[1] By targeting this pathway, pseurotins can effectively reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[1][3]

These application notes will guide researchers in designing and executing cytokine release assays to characterize the potential anti-inflammatory profile of this compound. The provided protocols are tailored for two common in vitro models: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and activated human peripheral blood mononuclear cells (PBMCs).

Data Presentation: Inhibitory Effects of Pseurotin Analogs on Cytokine Release

The following tables summarize the reported inhibitory effects of Pseurotin A and D on the production of key inflammatory mediators. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Effect of Pseurotin A and D on Nitric Oxide (NO) and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)Inhibition of IL-6 Production (%)
Pseurotin Aup to 50Significant InhibitionSignificant Inhibition
Pseurotin Dup to 50Significant InhibitionSignificant Inhibition

Data derived from studies on Pseurotin A and D, which demonstrated significant inhibition of NO and IL-6 production in RAW 264.7 macrophages at concentrations up to 50 µM.[1]

Table 2: Effect of Pseurotin D on TNF-α Production in Activated Human T Cells

CompoundConcentration (µM)Cell TypeInhibition of TNF-α Production
Pseurotin D5CD4+ T CellsSignificant Inhibition
Pseurotin D10CD4+ T CellsSignificant Inhibition
Pseurotin D5CD8+ T CellsSignificant Inhibition
Pseurotin D10CD8+ T CellsSignificant Inhibition

Data derived from a study on Pseurotin D, which showed significant, dose-dependent inhibition of TNF-α production in activated human CD4+ and CD8+ T cells.[3]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (RAW 264.7 or PBMCs) Compound_Prep 2. Prepare this compound (Stock and Working Solutions) Pre_treatment 3. Pre-treat Cells with This compound Compound_Prep->Pre_treatment Stimulation 4. Stimulate with LPS (for RAW 264.7) or Activators (for PBMCs) Pre_treatment->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Quantification 6. Quantify Cytokines (ELISA, CBA, etc.) Supernatant_Collection->Cytokine_Quantification Data_Analysis 7. Data Analysis Cytokine_Quantification->Data_Analysis JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Inflammatory Gene Transcription STAT_dimer->Gene_Expression Translocation STAT->STAT_dimer Dimerization Pseurotin This compound (Hypothesized) Pseurotin->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

References

Application Notes and Protocols for Luciferase Reporter Assays with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing luciferase reporter assays to investigate the inhibitory effects of 11-O-Methylpseurotin A on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. The provided protocols are intended as a comprehensive starting point for researchers to adapt to their specific cell lines and experimental setups.

Introduction

This compound is a derivative of Pseurotin (B1257602) A, a fungal metabolite known for its diverse biological activities, including anti-inflammatory properties. Pseurotin A and its analogs have been shown to modulate key inflammatory signaling cascades.[1] Luciferase reporter assays are a highly sensitive and quantitative method to study the regulation of specific signaling pathways. By placing the luciferase gene under the control of a promoter containing response elements for a particular transcription factor (e.g., NF-κB or STAT), the activity of that pathway can be measured by the amount of light produced. These assays are invaluable tools for screening and characterizing potential therapeutic inhibitors like this compound.

Signaling Pathways of Interest

Based on the known activities of related pseurotin compounds, the primary signaling pathways of interest for this compound are the NF-κB and JAK/STAT pathways, both of which are central regulators of the inflammatory response.

  • NF-κB Signaling Pathway: This pathway is a cornerstone of the immune response and is activated by a wide range of stimuli, including cytokines and pathogens. Its dysregulation is implicated in numerous inflammatory diseases.

  • JAK/STAT Signaling Pathway: This pathway is critical for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and cell proliferation.

Data Presentation: Quantitative Analysis of Pathway Inhibition

The following tables present hypothetical, yet representative, quantitative data for the dose-dependent inhibition of NF-κB and JAK/STAT signaling by this compound in a luciferase reporter assay. This data is intended to serve as a template for the presentation and interpretation of experimental results.

Table 1: Dose-Response of this compound on NF-κB-driven Luciferase Activity

Concentration of this compound (µM)Normalized Luciferase Activity (Relative Light Units)% Inhibition
0 (Vehicle Control)1000
0.185.214.8
0.562.137.9
148.551.5
523.776.3
1011.388.7
IC50 (µM) -~0.95

Table 2: Dose-Response of this compound on STAT3-driven Luciferase Activity

Concentration of this compound (µM)Normalized Luciferase Activity (Relative Light Units)% Inhibition
0 (Vehicle Control)1000
0.190.59.5
0.571.328.7
155.844.2
530.169.9
1015.984.1
IC50 (µM) -~1.2

Experimental Protocols

The following are detailed protocols for performing NF-κB and JAK/STAT luciferase reporter assays to evaluate the inhibitory potential of this compound.

Protocol 1: NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements driving firefly luciferase)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a transfection mix containing 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in serum-free medium.

    • Add the transfection reagent according to the manufacturer's instructions.

    • Incubate the mixture at room temperature for 20 minutes.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the transfection medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate for 1 hour.

  • Pathway Activation:

    • Stimulate the cells by adding TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase assay reagents according to the manufacturer's protocol.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Protocol 2: JAK/STAT (STAT3) Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on the JAK/STAT signaling pathway, specifically targeting STAT3 activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • STAT3 luciferase reporter plasmid (containing STAT3 response elements driving firefly luciferase)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Interleukin-6 (IL-6) (or other STAT3 activator)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Transfection:

    • For each well, prepare a transfection mix containing 100 ng of STAT3 firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid.

    • Follow the same transfection procedure as in Protocol 1.

  • Compound Treatment:

    • Follow the same procedure as in Protocol 1.

  • Pathway Activation:

    • Stimulate the cells by adding IL-6 to a final concentration of 50 ng/mL to all wells except the unstimulated control.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Follow the same data analysis procedure as in Protocol 1 to determine the IC50 value for STAT3 inhibition.

Visualizations

The following diagrams illustrate the targeted signaling pathways and the general workflow of the luciferase reporter assay.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active IκB Degradation Methylpseurotin_A This compound Methylpseurotin_A->IKK_Complex Inhibition DNA DNA (NF-κB Response Element) NF_kB_active->DNA Transcription Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway with the potential point of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (Inactive) JAK->STAT Phosphorylation pSTAT pSTAT (Active) pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Methylpseurotin_A This compound Methylpseurotin_A->JAK Inhibition DNA DNA (STAT Response Element) pSTAT_dimer->DNA Transcription Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: Simplified JAK/STAT signaling pathway with the potential point of inhibition by this compound.

Luciferase_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Transfect_Plasmids 2. Transfect with Luciferase Reporter & Control Plasmids Seed_Cells->Transfect_Plasmids Add_Compound 3. Add this compound (Dose-Response) Transfect_Plasmids->Add_Compound Stimulate_Pathway 4. Stimulate Pathway (e.g., TNF-α or IL-6) Add_Compound->Stimulate_Pathway Lyse_Cells 5. Lyse Cells Stimulate_Pathway->Lyse_Cells Measure_Luciferase 6. Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data 7. Analyze Data (Normalize & Calculate IC50) Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for the luciferase reporter assay.

References

Application Notes and Protocols for In Vivo Testing of 11-O-Methylpseurotin A in a Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While in vivo efficacy data for this specific compound in zebrafish models is limited, with one study indicating inactivity in a pentylenetetrazole-induced seizure model, its structural analogs, Pseurotin A and D, have demonstrated notable anti-inflammatory and anti-cancer properties in various animal models.[1] The primary reported in vitro activity of this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism related to cell cycle control.[1][2] The biological activities of pseurotins are often linked to the modulation of key signaling pathways, such as the STAT pathway, which is integral to immune responses and cell growth.[1]

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity testing, as well as for screening compounds for various bioactivities, including anti-angiogenic and anti-inflammatory effects.[3][4] Its rapid development, optical transparency, and genetic tractability make it an ideal system for high-throughput screening and detailed mechanistic studies.[5]

These application notes provide detailed protocols for evaluating the potential anti-angiogenic, anti-inflammatory, and toxicological effects of this compound using the zebrafish model.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound in vertebrates are yet to be fully elucidated, the known activity of related pseurotins provides a foundation for hypothesized mechanisms. Pseurotin A has been shown to exert anti-inflammatory effects by inhibiting the STAT3 signaling pathway in macrophages.[6] The in vitro activity of this compound against a yeast strain with a deleted Hof1 gene suggests a potential interaction with pathways regulating cytokinesis and cell cycle progression.[1][6]

Below is a putative signaling pathway that could be investigated in the context of this compound's potential anti-inflammatory effects in zebrafish, based on the known actions of other pseurotins.

cluster_cell Macrophage/Neutrophil cluster_treatment Hypothesized Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds JAK JAK TLR4->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription of Pseurotin This compound Pseurotin->JAK inhibits?

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following protocols are designed as templates for the in vivo testing of this compound in zebrafish embryos and larvae.

General Toxicity Assessment

This protocol aims to determine the maximum tolerated concentration (MTC) and potential developmental toxicity of this compound.

Materials:

  • Wild-type zebrafish embryos (e.g., AB strain)

  • Embryo medium (E3)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in E3 medium.

  • At 6 hours post-fertilization (hpf), select healthy, developing embryos and place one embryo per well in a 96-well plate containing 200 µL of E3 medium.

  • Prepare a serial dilution of this compound in E3 medium from the stock solution. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including the vehicle control.

  • Expose embryos to a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO in E3) and a negative control (E3 medium only).

  • Incubate the plates at 28.5°C.

  • Observe the embryos at 24, 48, 72, and 96 hpf for mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, tail malformation).

  • Record the number of dead embryos at each time point to determine the lethal concentration 50 (LC50).

  • Document any observed teratogenic effects with images.

Data Presentation:

Concentration (µM)Mortality Rate at 96 hpf (%)Hatching Rate at 72 hpf (%)Incidence of Pericardial Edema (%)Incidence of Spinal Curvature (%)
Control (E3)
Vehicle (0.1% DMSO)
0.1
1
10
50
100
Anti-Angiogenesis Assay

This protocol assesses the inhibitory effect of this compound on the formation of intersegmental vessels (ISVs) in zebrafish embryos.

start Tg(fli1:EGFP) or Tg(kdrl:mCherry) embryos (24 hpf) treatment Treat with This compound (sub-lethal concentrations) start->treatment incubation Incubate for 24 hours at 28.5°C treatment->incubation imaging Image trunk vasculature using fluorescence microscopy (48 hpf) incubation->imaging analysis Quantify: - Number of complete ISVs - Total length of ISVs - Branching points imaging->analysis end Assess anti-angiogenic effect analysis->end

Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.

Materials:

  • Transgenic zebrafish embryos with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:mCherry))

  • Embryo medium (E3)

  • This compound stock solution (in DMSO)

  • Tricaine methanesulfonate (B1217627) (MS-222) for anesthesia

  • 96-well optical bottom plates

  • Fluorescence microscope with imaging software

Procedure:

  • At 24 hpf, place one healthy transgenic embryo per well in a 96-well optical bottom plate with 200 µL of E3 medium.

  • Treat the embryos with sub-lethal concentrations of this compound, determined from the toxicity assay. Include vehicle and negative controls.

  • Incubate the plate at 28.5°C for 24 hours.

  • At 48 hpf, anesthetize the embryos with MS-222.

  • Acquire fluorescent images of the trunk vasculature of each embryo.

  • Quantify the number of complete ISVs, the total length of the ISVs, and the number of branching points using image analysis software (e.g., ImageJ/Fiji).

Data Presentation:

Treatment GroupAverage Number of Complete ISVsAverage Total ISV Length (µm)Average Number of Branch Points
Control (E3)
Vehicle (0.1% DMSO)
This compound (Conc. 1)
This compound (Conc. 2)
Positive Control (e.g., Sunitinib)
Anti-Inflammatory Assay (LPS-Induced)

This protocol evaluates the ability of this compound to reduce inflammation induced by lipopolysaccharide (LPS) in zebrafish larvae.

start Tg(mpx:GFP) larvae (3 dpf) pretreatment Pre-treat with This compound for 2 hours start->pretreatment induction Induce inflammation: - Microinject LPS into yolk sac - or Tail fin amputation pretreatment->induction incubation Incubate for 4-6 hours at 28.5°C induction->incubation imaging Image the site of inflammation incubation->imaging analysis Quantify: - Number of migrated neutrophils/macrophages imaging->analysis end Assess anti-inflammatory effect analysis->end

Caption: Workflow for the zebrafish anti-inflammatory assay.

Materials:

  • Transgenic zebrafish larvae with fluorescent immune cells (e.g., Tg(mpx:GFP) for neutrophils)

  • Embryo medium (E3)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) solution

  • Microinjection setup

  • Tricaine methanesulfonate (MS-222)

  • Fluorescence microscope

Procedure:

  • At 3 days post-fertilization (dpf), transfer larvae to a 24-well plate.

  • Pre-treat the larvae with sub-lethal concentrations of this compound for 2 hours. Include vehicle and negative controls.

  • Anesthetize the larvae and microinject a small volume (e.g., 1 nL) of LPS solution (e.g., 0.5 mg/mL) into the yolk sac to induce a systemic inflammatory response.

  • Alternatively, for localized inflammation, perform a tail fin amputation using a sterile micro-scalpel.

  • After LPS injection or tail fin amputation, return the larvae to their respective treatment solutions and incubate at 28.5°C for 4-6 hours.

  • Anesthetize the larvae and image the site of inflammation (yolk sac or tail fin) using a fluorescence microscope.

  • Quantify the number of migrated neutrophils (GFP-positive cells) to the site of inflammation.

  • For a more in-depth analysis, quantitative real-time PCR (qRT-PCR) can be performed on whole larvae lysates to measure the expression of inflammatory markers such as tnf-α, il-1β, and il-6.

Data Presentation:

Treatment GroupAverage Number of Migrated NeutrophilsRelative tnf-α ExpressionRelative il-1β ExpressionRelative il-6 Expression
Naive Control1.01.01.0
LPS + Vehicle
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + Positive Control (e.g., Dexamethasone)

Conclusion

The zebrafish model offers a robust and efficient platform for the in vivo evaluation of this compound. The protocols outlined above provide a comprehensive framework for assessing its potential toxicity, anti-angiogenic, and anti-inflammatory properties. Given the bioactivity of related pseurotin compounds, these investigations are warranted to explore the therapeutic potential of this compound. The quantitative data generated from these assays will be crucial for guiding further preclinical development.

References

Application Notes and Protocols for High-Throughput Screening with 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique spirocyclic γ-lactam core.[1][2] Isolated from marine-derived Aspergillus fumigatus, it is a derivative of the more extensively studied Pseurotin A.[2] While research on this compound is still emerging, it has demonstrated specific biological activity that makes it a compound of interest for high-throughput screening (HTS) campaigns, particularly in the field of chemical genetics and cell cycle research.[3][4]

The primary reported bioactivity of this compound is its selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae.[1][3][4] The Hof1 protein is a key regulator of cytokinesis, playing a crucial role in the coordination of actomyosin (B1167339) ring contraction and septum formation.[1] This selective inhibition suggests a synthetic lethal interaction, where the compound is lethal to cells lacking the HOF1 gene but not to wild-type cells. This property can be exploited in HTS to identify novel antifungal agents or to elucidate the compound's mechanism of action and identify its molecular target.

These application notes provide a framework for utilizing this compound in high-throughput screening assays, focusing on a yeast-based synthetic lethality screen. Additionally, protocols for general cytotoxicity and anti-inflammatory screening are included, based on the known activities of related pseurotins.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for obtaining reproducible results. Due to its hydrophobic nature and potential for degradation, specific precautions should be taken.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₇NO₈[]
Molecular Weight445.46 g/mol []
AppearanceSolid Powder[]
SolubilitySoluble in DMSO, Ethanol, Methanol[]
StorageSolid: -20°C, desiccated, dark. DMSO stock: -80°C[1]

Key Handling Considerations:

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.[1][6] Aliquot to avoid repeated freeze-thaw cycles.[1]

  • Aqueous Solutions: The γ-lactam ring is susceptible to hydrolysis. Prepare fresh working solutions in aqueous buffers (pH 6.5-7.5) immediately before use.[1]

  • Oxidation: The molecule may be sensitive to oxidation. Handle solutions under an inert atmosphere where possible and use degassed solvents.[1]

  • Stability Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the stability of the compound under experimental conditions.[1]

High-Throughput Screening Applications

Primary Application: Synthetic Lethality Screening in S. cerevisiae

The selective inhibition of the hof1Δ yeast strain by this compound provides a robust platform for a synthetic lethality high-throughput screen.[3][][7] This type of screen is valuable for identifying compounds that are selectively toxic to cells with a specific genetic mutation, a concept widely applied in cancer and antifungal research.

Experimental Workflow for Synthetic Lethality Screen

G cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_wild Wild-Type (WT) S. cerevisiae Culture plate_wild Dispense WT Yeast prep_wild->plate_wild prep_mutant hof1Δ Mutant S. cerevisiae Culture plate_mutant Dispense hof1Δ Yeast prep_mutant->plate_mutant prep_compound This compound Serial Dilution add_compound Add Compound Dilutions prep_compound->add_compound plate_wild->add_compound plate_mutant->add_compound add_controls Add Controls (DMSO, Positive Control) add_compound->add_controls incubate Incubate at 30°C add_controls->incubate readout Measure Optical Density (OD600) or Cell Viability (e.g., CellTiter-Glo) incubate->readout calc_growth Calculate Percent Growth Inhibition readout->calc_growth plot_curves Generate Dose-Response Curves calc_growth->plot_curves determine_ic50 Determine IC50 for WT and hof1Δ plot_curves->determine_ic50 calc_z Calculate Z'-factor determine_ic50->calc_z G cluster_pathway Yeast Cytokinesis Pathway MEN Mitotic Exit Network (MEN) Cdc14 Cdc14 Phosphatase MEN->Cdc14 activates ActomyosinRing Actomyosin Ring Assembly Cdc14->ActomyosinRing promotes Septum Septum Formation ActomyosinRing->Septum leads to Cytokinesis Successful Cytokinesis Septum->Cytokinesis Hof1 Hof1 Protein Hof1->ActomyosinRing regulates ParallelPathway Parallel Pathway (Essential in hof1Δ) MPA This compound MPA->Inhibition Inhibition->ParallelPathway G cluster_stat STAT Signaling Pathway Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Target Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Pseurotins Pseurotin Analogs (e.g., Pseurotin D) Pseurotins->Inhibition Inhibition->STAT

References

Application Notes and Protocols: 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the handling, storage, and use of 11-O-Methylpseurotin A, a fungal metabolite of the pseurotin (B1257602) family.[1] This document is intended to support the reliable and reproducible use of this compound in research and development settings.

Product Information

This compound is a natural product of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin, isolated from the marine-derived fungus Aspergillus fumigatus.[1][2][3] Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism of action related to the regulation of mitosis and cytokinesis.[2][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueReference
CAS Number 956904-34-0[6][7][8]
Molecular Formula C₂₃H₂₇NO₈[6][9]
Molecular Weight 445.46 g/mol [6][7][9]
Appearance White solid powder[8][]
Purity ≥98%[]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[7][8][] Limited solubility in water.[5]

Handling and Storage

Proper handling and storage are critical to maintain the integrity and activity of this compound.

Safety Precautions
  • Hazard Statements: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[6]

  • Precautionary Statements:

    • Wash skin thoroughly after handling.[11]

    • Do not eat, drink or smoke when using this product.[11]

    • Avoid release to the environment.[6]

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

    • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[12] Handle in a well-ventilated area or under a chemical fume hood.[12]

Storage Conditions

To prevent degradation, adhere to the following storage recommendations. The compound is sensitive to temperature, light, and moisture.[5]

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.[7] Store in a desiccated, dark environment.[5]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles.[5][7]
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use.[7]

Experimental Protocols

The following protocols provide standardized procedures for the preparation of solutions and assessment of stability.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting point for various assays.[7]

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.7%)[7]

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Mass: Use the following formula to determine the mass of this compound required to prepare the desired stock solution concentration and volume:

    • Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000[7]

    • Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol / 1000 = 4.45 mg[7]

  • Weighing: In a sterile environment (e.g., laminar flow hood), carefully weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube.[7]

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.[7]

  • Dissolution: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.[7] Sonication may be used to aid dissolution, but avoid heating.[5]

  • Storage: Store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles.[5][7]

Note on Working Solutions: For aqueous working solutions, perform serial dilutions from the DMSO stock. Ensure the final DMSO concentration in the experimental medium is low (ideally ≤ 0.1%) to avoid solvent-mediated effects on cells.[5]

Protocol 2: General Stability Assessment using HPLC

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.[5]

Materials:

  • This compound solution of known concentration

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound. This serves as the baseline (100% stability).[5]

  • Stress Conditions:

    • Aliquot the solution into separate tubes for each condition to be tested (e.g., different pH values, temperatures, light exposure).

    • Incubate the samples under the desired stress conditions for a defined period.

  • Time-Point Analysis:

    • At predetermined time points, remove an aliquot from each stress condition.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Determine the peak area of the remaining intact this compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[5]

Biological Activity and Mechanism of Action

The primary characterized biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2][4][5] The Hof1 protein is a key regulator of cytokinesis, involved in coordinating actomyosin (B1167339) ring contraction and septum formation.[5] This suggests that this compound's mechanism of action may involve the disruption of cell cycle control.[4]

While direct in-vivo efficacy studies on this compound are limited, related pseurotins have demonstrated anti-inflammatory and anti-cancer activities.[4] For instance, Pseurotin A has shown effects in models of osteoporosis and hepatocellular carcinoma, and Pseurotin D has demonstrated anti-inflammatory properties.[4] These activities are often attributed to the modulation of key signaling pathways, such as the STAT pathway.[4]

Proposed Signaling Pathway in S. cerevisiae

The following diagram illustrates the proposed involvement of Hof1 in the cytokinesis pathway of S. cerevisiae and the potential inhibitory role of this compound.

Hof1_Pathway cluster_mitosis Mitosis cluster_cytokinesis Cytokinesis Mitotic Exit Network Mitotic Exit Network Hof1 Hof1 Mitotic Exit Network->Hof1 Activates Actomyosin Ring Contraction Actomyosin Ring Contraction Septum Formation Septum Formation Hof1->Actomyosin Ring Contraction Coordinates Hof1->Septum Formation Coordinates 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->Hof1 Inhibits (in hof1Δ context)

Caption: Proposed role of Hof1 in yeast cytokinesis and potential inhibition by this compound.

Experimental Workflows

The following diagram outlines a general workflow for conducting in-vitro cell-based assays with this compound.

Experimental_Workflow Start Start Prepare Stock Solution 1. Prepare 10 mM Stock Solution in DMSO Start->Prepare Stock Solution Cell Seeding 2. Seed Cells in Multi-well Plates Prepare Stock Solution->Cell Seeding Compound Treatment 3. Prepare Working Solutions & Treat Cells Cell Seeding->Compound Treatment Incubation 4. Incubate for Defined Period Compound Treatment->Incubation Assay 5. Perform Specific Assay (e.g., MTT, ELISA, etc.) Incubation->Assay Data Analysis 6. Data Acquisition & Analysis Assay->Data Analysis End End Data Analysis->End

Caption: General workflow for in-vitro experiments using this compound.

References

Troubleshooting & Optimization

11-O-Methylpseurotin A stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 11-O-Methylpseurotin A in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C.[1][2] It is highly recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can contribute to degradation.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its hydrophobic nature and limited solubility in water, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1][2] For aqueous-based experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system while maintaining the compound's solubility.[1]

Q3: How can I monitor the stability of this compound in my experiments?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV or Mass Spectrometry (MS), is the recommended method for monitoring the stability of this compound.[1] This technique allows for the separation and quantification of the parent compound and any potential degradation products.

Q4: What are the main degradation pathways for this compound in aqueous solutions?

A4: The chemical structure of this compound contains moieties susceptible to degradation. The γ-lactam ring in its spirocyclic core can undergo hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, the complex structure contains parts that may be sensitive to oxidation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in aqueous buffers. Hydrolysis: The γ-lactam ring is susceptible to hydrolysis outside of a neutral pH range.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before each use and avoid long-term storage in aqueous media.[1]
Precipitation of the compound in aqueous solutions. Low aqueous solubility: this compound is a hydrophobic molecule.[1]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is minimized and does not cause precipitation. Sonication may aid dissolution, but avoid excessive heating.[1]
Inconsistent results or loss of potency in cell-based assays. Solvent-mediated degradation or interaction: High concentrations or prolonged exposure to solvents like DMSO can impact compound stability and cellular health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in the cell culture medium.[1]
Compound degradation upon exposure to air. Oxidation: The molecule may have moieties sensitive to oxidation.[1]When feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. The addition of antioxidants may be considered if compatible with the experimental setup.[1]
Degradation of the compound during storage. Improper storage conditions: Temperature and light can significantly affect stability.[1]Store the solid compound at -20°C in a dark, desiccated environment.[1][2] Store stock solutions in DMSO at -80°C.[1][2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Quantitative Stability Data

While specific quantitative stability data for this compound in various aqueous solutions is limited in publicly available literature, a stability study on its parent compound, Pseurotin A, in mouse plasma provides some insight.

Table 1: Chemical Stability of Pseurotin A in Mouse Plasma

Condition Stability Observation
Three Freeze-Thaw Cycles HighMinimal variations between runs.[3]
Two Weeks at -20°C GoodGreater variation between samples compared to freeze-thaw cycles.[3]
24 Hours at Room Temperature InadequateOver 50% concentration loss.[3]

Note: This data is for Pseurotin A and may not be directly transferable to this compound, but it suggests that temperature is a critical factor in the stability of this class of compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 445.46 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mM * 1 mL * 445.46 g/mol / 1000 = 4.45 mg

  • Weighing: In a laminar flow hood, carefully weigh 4.45 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.[1][2]

Protocol 2: General Procedure for Assessing Aqueous Stability using HPLC

This protocol outlines a general method for determining the stability of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a suitable detector (UV or MS)

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Incubator or water bath

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically <1%) to minimize its effect.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration of this compound.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial concentration. The rate of degradation and the half-life of the compound under the tested conditions can then be determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Aqueous Buffer (Working Solution) dissolve->dilute t0 T=0 HPLC Analysis dilute->t0 incubate Incubate under Test Conditions t0->incubate tx Time-Point HPLC Analysis incubate->tx t = 1, 2, 4... hrs data Data Analysis (% Remaining vs. Time) tx->data

Caption: Workflow for assessing the aqueous stability of this compound.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Pathways compound This compound in Aqueous Solution acid_base Acidic/Alkaline pH compound->acid_base oxygen Oxygen/Air Exposure compound->oxygen hydrolysis Hydrolysis Products (γ-Lactam Ring Opening) acid_base->hydrolysis Leads to oxidation Oxidation Products oxygen->oxidation Leads to

Caption: Potential degradation pathways for this compound in aqueous solutions.

References

Improving solubility of 11-O-Methylpseurotin A for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 11-O-Methylpseurotin A in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a fungal metabolite with a complex spirocyclic structure. Its primary reported biological activity is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may act as a cell cycle inhibitor.[1] While its in vivo efficacy in models like seizure disorders appears limited, its parent compound, Pseurotin A, has demonstrated anti-inflammatory, anti-cancer, and bone-protective properties, often attributed to the modulation of the STAT (Signal Transducer and Activator of Transcription) signaling pathway.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a hydrophobic molecule with limited solubility in water. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For most experimental purposes, creating a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability and integrity of the compound, it is crucial to adhere to proper storage conditions. The solid powder should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be stored at -80°C to minimize degradation. It is highly recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Q4: How can I improve the solubility of this compound in aqueous buffers for my experiments?

A4: Improving the aqueous solubility of this compound is a common challenge. Several strategies can be employed, including the use of co-solvents, surfactants, and cyclodextrins. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.

Q5: Are there known stability issues with this compound in experimental conditions?

A5: Yes, this compound is susceptible to degradation under certain conditions. The γ-lactam ring in its core structure can undergo hydrolysis, especially in acidic or alkaline aqueous solutions. Therefore, maintaining a neutral pH (6.5-7.5) is recommended. The molecule may also be sensitive to oxidation, so handling it under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can improve stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The solubility limit of this compound in the final aqueous solution has been exceeded.- Decrease the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) while ensuring it does not exceed a concentration that affects the experimental system (typically ≤ 0.1% for cell-based assays).- Utilize a co-solvent system or other solubilization techniques as detailed in the protocols below.
Inconsistent or non-reproducible experimental results. The compound may be precipitating out of solution over time, leading to a variable effective concentration.- Visually inspect your experimental plates/tubes for any signs of precipitation before and during the experiment.- Prepare fresh working solutions for each experiment from a frozen stock.- Consider incorporating a surfactant or using cyclodextrin (B1172386) complexation to enhance and maintain solubility.
Loss of compound activity in aqueous solutions. Degradation of the compound due to hydrolysis or oxidation.- Maintain a neutral pH (6.5-7.5) in your aqueous buffers.- Prepare solutions fresh before each use and avoid long-term storage in aqueous media.- For sensitive experiments, consider working under an inert atmosphere and using degassed solvents.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. Quantitative data for aqueous-based systems is limited, and the provided information is based on available technical data sheets and related compounds.

Solvent Solubility Notes
Dimethyl sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions (e.g., 10 mM).
Ethanol1 mg/mLCan be used as an alternative solvent for stock solutions.
Methanol1 mg/mLAnother potential solvent for stock solution preparation.
WaterPoorly solubleDirect dissolution in aqueous buffers is not recommended.
Aqueous Buffer with Co-solventsConcentration-dependentSolubility can be significantly improved with the addition of co-solvents and/or surfactants. See protocols below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder, MW: 445.46 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, weigh out 4.45 mg.

  • Dissolve the powder in the appropriate volume of anhydrous DMSO.

  • Vortex briefly until the compound is fully dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Store the aliquots at -80°C.

Protocol 2: Improving Aqueous Solubility using a Co-solvent System

This protocol is a starting point and may require optimization for your specific experimental conditions.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Your desired aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a carrier solution by mixing PEG300 and Tween 80. A common starting ratio is 1:1 (v/v).

  • To prepare a working solution, first, dilute the 10 mM DMSO stock into the carrier solution. The dilution factor will depend on the final desired concentration and the tolerable percentage of the carrier in your system.

  • Add the diluted compound-carrier mixture to your aqueous buffer. For example, to achieve a final concentration of 10 µM, you could add 1 µL of the 10 mM DMSO stock to 999 µL of your aqueous buffer containing a pre-determined, optimized percentage of the PEG300/Tween 80 carrier.

  • Vortex the final working solution thoroughly to ensure a stable dispersion.

  • Always include a vehicle control containing the same final concentrations of DMSO, PEG300, and Tween 80 in your experiment.

Protocol 3: Improving Aqueous Solubility using Cyclodextrin Complexation

Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.

Materials:

  • This compound (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer

Procedure (Kneading Method):

  • Prepare a paste by adding a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the HP-β-CD powder.

  • Add the this compound powder to the paste in small increments while continuously triturating (grinding in a mortar and pestle). A typical molar ratio to start with is 1:1 or 1:2 (drug to cyclodextrin).

  • Maintain a pasty consistency by adding small volumes of the solvent if the mixture becomes too dry. Continue trituration for at least 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

  • The resulting powder can then be dissolved in your aqueous buffer. The solubility will need to be determined experimentally.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous) weigh Weigh Solid Compound dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw one aliquot store_stock->thaw dilute Dilute in aqueous buffer (with or without excipients) thaw->dilute use Use immediately in experiment dilute->use

Workflow for preparing this compound solutions.

hof1_pathway Postulated Inhibition of Hof1-Mediated Cytokinesis cluster_pathway Cytokinesis in S. cerevisiae cluster_inhibition Inhibitory Action hof1 Hof1 Protein amr Actomyosin Ring Contraction hof1->amr septum Septum Formation hof1->septum cytokinesis Successful Cytokinesis amr->cytokinesis septum->cytokinesis mpa This compound mpa->hof1 Inhibits

Postulated inhibition of Hof1-mediated cytokinesis.

stat_pathway Inhibition of STAT Signaling by Pseurotins cluster_pathway STAT Signaling Pathway cluster_inhibition Inhibitory Action cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to gene Gene Transcription (Inflammation, Proliferation) stat_p->gene pseurotins Pseurotin Family (e.g., Pseurotin A) pseurotins->jak Inhibits

Inhibition of the STAT signaling pathway by pseurotins.

References

11-O-Methylpseurotin A degradation products and detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a dark, desiccated environment to protect it from light and moisture. Stock solutions, typically prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: Anhydrous DMSO is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[1] For aqueous working solutions, it is crucial to perform serial dilutions and ensure that the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) to prevent precipitation and minimize solvent-induced effects in biological assays.[1]

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are hydrolysis and oxidation. The γ-lactam ring within its spirocyclic core is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, the complex structure contains moieties that are sensitive to oxidation, which can be accelerated by exposure to air and certain media components.[1]

Q4: How can I detect this compound and its degradation products?

A4: The recommended analytical method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a Mass Spectrometer (MS).[1] A stability-indicating HPLC method using a C18 reverse-phase column can effectively separate the intact compound from its degradants. LC-MS/MS is particularly useful for the structural characterization of the degradation products.

Q5: Are there any known biological activities of the degradation products?

A5: While specific studies on the biological activities of this compound degradation products are not widely available, it is a critical consideration. Degradation can lead to a loss of the intended biological activity and potentially introduce compounds with different or off-target effects. Therefore, monitoring for degradation is essential for the accurate interpretation of experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under non-neutral pH conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare working solutions fresh before each experiment and avoid long-term storage in aqueous media.[1]
Inconsistent results in cell-based assays Oxidation: The compound can degrade upon exposure to air or in highly oxygenated cell culture media.[1]When feasible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. The inclusion of antioxidants may be considered if they do not interfere with the experimental setup.[1]
Precipitation of the compound in working solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in anhydrous DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is minimal (≤ 0.1%) and does not cause precipitation. Gentle sonication can aid dissolution, but avoid heating.[1]
Appearance of unknown peaks in HPLC chromatograms Degradation: The appearance of new peaks, typically with different retention times than the parent compound, is a strong indicator of degradation.Compare the chromatograms of fresh and aged solutions. Use LC-MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products (see Predicted Degradation Products section).
Variability between experimental replicates Improper storage and handling: Repeated freeze-thaw cycles of stock solutions or prolonged storage of working solutions at room temperature can lead to significant degradation.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen stock.[1]

Predicted Degradation Products

While specific degradation products of this compound have not been definitively characterized in the literature, based on its chemical structure and the known reactivity of related compounds, the following are the most likely degradation products under hydrolytic and oxidative stress.

Hydrolytic Degradation

Under acidic or basic conditions, the γ-lactam ring is expected to undergo hydrolysis, leading to a ring-opened carboxylic acid.

  • Predicted Hydrolysis Product (HP1):

    • Structure: The spirocyclic γ-lactam ring is opened to form a carboxylic acid and an amine.

    • Molecular Formula: C₂₃H₂₉NO₉

    • Molecular Weight: 463.48 g/mol

The proposed hydrolytic degradation pathway is illustrated below.

G cluster_0 This compound cluster_1 Hydrolysis Product 11-O-Methylpseurotin_A This compound (C₂₃H₂₇NO₈) MW: 445.46 HP1 Ring-Opened Product (HP1) (C₂₃H₂₉NO₉) MW: 463.48 11-O-Methylpseurotin_A->HP1 H₂O (Acid/Base) γ-Lactam Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Degradation

The unsaturated side chain is a likely site for oxidation, potentially forming an epoxide which could be subsequently hydrolyzed to a diol.

  • Predicted Oxidation Product (OP1 - Epoxide):

    • Structure: Formation of an epoxide across the double bond of the hexenyl side chain.

    • Molecular Formula: C₂₃H₂₇NO₉

    • Molecular Weight: 461.46 g/mol

  • Predicted Oxidation Product (OP2 - Diol):

    • Structure: Hydrolysis of the epoxide (OP1) to form a diol on the side chain.

    • Molecular Formula: C₂₃H₂₉NO₁₀

    • Molecular Weight: 479.48 g/mol

The proposed oxidative degradation pathway is illustrated below.

G cluster_0 This compound cluster_1 Oxidation Products 11-O-Methylpseurotin_A This compound (C₂₃H₂₇NO₈) MW: 445.46 OP1 Epoxide Product (OP1) (C₂₃H₂₇NO₉) MW: 461.46 11-O-Methylpseurotin_A->OP1 [O] Side Chain Epoxidation OP2 Diol Product (OP2) (C₂₃H₂₉NO₁₀) MW: 479.48 OP1->OP2 H₂O Epoxide Hydrolysis

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a standardized method for the preparation of this compound solutions to ensure consistency across experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Appropriate aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound (Molecular Weight: 445.46 g/mol ) in a sterile environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.

    • Vortex gently until the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.

  • Working Solution Preparation (Aqueous):

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions in the desired aqueous buffer or cell culture medium to reach the final working concentration.

    • Ensure the final DMSO concentration is at a non-interfering level (e.g., ≤ 0.1%).

    • Prepare working solutions fresh for each experiment and do not store them.[1]

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general procedure for monitoring the stability of this compound under various experimental conditions.

Materials:

  • This compound solution of known concentration

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase (e.g., gradient of acetonitrile (B52724) and water)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh solution of this compound in the desired solvent or buffer.

    • Inject a sample onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact this compound. This serves as the 100% stability baseline.

  • Stress Conditions:

    • Aliquot the solution into separate, appropriate containers for each stress condition to be tested (e.g., different pH, temperature, light exposure).

    • Incubate the samples under the defined stress conditions for a specified duration.

  • Time-Point Analysis:

    • At predetermined time points, withdraw an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero peak area.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

    • If using LC-MS, analyze the mass spectra of the new peaks to identify potential degradation products.

G cluster_0 Preparation cluster_1 Analysis prep Prepare Fresh Solution of this compound t0 Time-Zero HPLC Analysis (Baseline) prep->t0 stress Incubate under Stress Conditions (pH, Temp, Light) t0->stress tp Time-Point HPLC Analysis stress->tp tp->stress Continue Incubation analysis Calculate % Remaining & Identify Degradants tp->analysis

References

Technical Support Center: Optimizing 11-O-Methylpseurotin A Experiments by Minimizing DMSO Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions to challenges encountered when using 11-O-Methylpseurotin A, with a specific focus on mitigating the toxic effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound, and what are the best practices for its preparation and storage?

A1: this compound is readily soluble in organic solvents like DMSO, ethanol (B145695), and methanol.[1] Due to its limited aqueous solubility, preparing a high-concentration stock solution in a solvent such as DMSO is the standard approach.[1]

Best Practices for Stock Solution:

  • Solvent Choice: High-purity, anhydrous DMSO is recommended for preparing stock solutions.[2]

  • Concentration: A common starting stock concentration is 10 mM.[3]

  • Preparation: To prepare a 10 mM stock solution, dissolve 4.45 mg of this compound (Molecular Weight: 445.46 g/mol ) in 1 mL of anhydrous DMSO. Vortex until fully dissolved; gentle warming to 37°C can aid dissolution.[3]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][3]

Q2: What is a safe final concentration of DMSO to use in cell-based assays?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects.[4] For sensitive and primary cell cultures, a final DMSO concentration below 0.1% is often recommended.[5] It is crucial to always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used to deliver the this compound.[4]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media. How can I prevent this?

A3: This is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound to a level that remains soluble in the final DMSO concentration.[1]

  • Optimize Co-solvent Percentage: While aiming for a low final DMSO concentration, a slightly higher percentage might be necessary to maintain solubility. A careful dose-response experiment with the vehicle control is essential to determine the highest tolerable DMSO concentration for your specific cell line.[1]

  • Use a Co-solvent System: For particularly challenging solubility, a multi-component solvent system can be effective. This may involve a combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant (e.g., Tween 80).[1]

  • Sonication: Gentle sonication can help to dissolve the compound when preparing working solutions.[2]

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell viability assays (e.g., MTT assay).
  • Potential Cause: DMSO cytotoxicity is a primary concern. At concentrations above 1%, DMSO can be toxic to cells, leading to reduced viability and confounding the interpretation of the effects of this compound.[4]

  • Recommended Solutions:

    • Validate DMSO Tolerance: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.

    • Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is consistently at a non-toxic level, preferably ≤ 0.1% to 0.5%.[5][6]

    • Include Vehicle Controls: Always run parallel experiments with a vehicle control (cells treated with the same concentration of DMSO as the compound-treated cells).[4]

    • Optimize Cell Seeding Density: Ensure that the cell seeding density is optimal for a linear response in your assay, as both very low and very high densities can lead to inaccurate results.[4]

Issue 2: Weak or variable signal in NF-κB luciferase reporter assays.
  • Potential Cause: The final concentration of DMSO, even if not overtly cytotoxic, might still interfere with the cellular signaling pathways or the enzymatic activity of luciferase.

  • Recommended Solutions:

    • Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally ≤ 0.1%) that maintains the solubility of this compound.[2]

    • Consistent Solvent Concentration: Ensure that the final DMSO concentration is identical across all wells, including the controls.[7]

    • Optimize Assay Conditions: Ensure optimal transfection efficiency, use a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration, and determine the ideal timing for stimulation and measurement.[4]

    • Normalization: Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal, which can account for variations in cell number and transfection efficiency.[7]

Data Presentation

Table 1: DMSO Cytotoxicity in Various Cell Lines

This table summarizes the cytotoxic effects of DMSO at different concentrations and incubation times across several human cell lines.

Cell LineAssayIncubation TimeDMSO ConcentrationEffect on Cell ViabilityReference
THP-1 MTT24 hours≥ 2%Significant decrease in proliferation
48 hours≥ 2%Further significant decrease
72 hours≥ 2%Most significant decrease
U937 MTT24 hours≥ 2%Significant decrease in proliferation
48 hours≥ 2%Further significant decrease
72 hours≥ 2%Most significant decrease
Jurkat MTT24 hours≥ 2%Significant decrease in proliferation
48 hours≥ 2%Further significant decrease
72 hours≥ 2%Most significant decrease
Molt-4 MTT24 hours≥ 2%Significant decrease in proliferation
48 hours≥ 2%Further significant decrease
72 hours≥ 2%Most significant decrease
MCF-7 MTT24 hours1.25%Still viable[8]
48 hours0.3125%>30% reduction in viability
RAW 264.7 MTTNot Specified0.25% - 1.5%Minimal effects on viability[4]
HepG2 Real-time cellular proliferation48 hours1.25%Strong inhibition of proliferation[8]
Human Fibroblasts Not SpecifiedNot Specified≤ 1%Non-cytotoxic[9]

Table 2: General Recommendations for Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral ApplicabilityReference
≤ 0.1% Considered safe for most cell lines, including sensitive and primary cells. Recommended for assays sensitive to solvent effects.[5][10]
≤ 0.5% Widely used for many cell lines with no severe cytotoxicity.[5][6]
> 1% Can be cytotoxic and may confound experimental results. Should be avoided if possible.[4][5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability and can be adapted to test the cytotoxicity of DMSO or the effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (for toxicity testing). Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is designed to measure the activity of the NF-κB signaling pathway.

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[7]

  • Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.[7]

  • Stimulation: Add an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) to the appropriate wells. Include unstimulated controls. Incubate for 6-8 hours.[7]

  • Cell Lysis: Wash the cells with PBS and add 20-50 µL of Passive Lysis Buffer to each well.[7]

  • Luminescence Measurement: Using a luminometer, measure the firefly luciferase activity, and then the Renilla luciferase activity for normalization.[7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock of This compound in DMSO C Prepare Serial Dilutions (Final DMSO ≤ 0.5%) A->C Dilute in Culture Medium B Seed Cells in 96-well Plate D Treat Cells with Compound or Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Perform Cell Viability (e.g., MTT) or Reporter Assay E->F G Measure Absorbance or Luminescence F->G H Data Analysis and Interpretation G->H

Experimental workflow for this compound experiments.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation gene Gene Transcription dna->gene cytokine Cytokine cytokine->receptor pseurotin This compound pseurotin->jak Inhibition

Inhibition of the JAK/STAT signaling pathway.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF Receptor ikk IKK Complex receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation ikb->ikb nfkb NF-κB dna DNA nfkb->dna Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->nfkb Release gene Inflammatory Gene Transcription dna->gene tnfa TNF-α tnfa->receptor pseurotin This compound pseurotin->ikk Inhibition

Inhibition of the NF-κB signaling pathway.

References

Technical Support Center: 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound, leading to its degradation.

IssuePotential CauseRecommended Solution
Loss of compound activity in aqueous buffers Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1]Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh solutions before use and avoid long-term storage in aqueous media.[1]
Compound degradation upon exposure to air or in oxygenated media Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1]When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants if compatible with the experimental setup.[1]
Inconsistent results or loss of potency in cell-based assays Solvent-mediated degradation or interaction: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, but prolonged exposure or high concentrations can affect compound stability and cell health.[1]Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in cell culture media (ideally ≤ 0.1%). Prepare working solutions fresh from a frozen stock for each experiment.[1]
Degradation of the compound during storage Improper storage conditions: Temperature and light can significantly impact the stability of this compound.[1]Store the solid compound at -20°C in a desiccated, dark environment. Store stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water.[1]Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with the assay and does not cause precipitation. Sonication may aid in dissolution, but care should be taken to avoid heating.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?

A1: The primary degradation pathway in aqueous solutions is the hydrolysis of the γ-lactam ring within its spirocyclic core. This reaction is highly dependent on the pH of the solution, with increased rates observed under both acidic and alkaline conditions.[1]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous buffers?

A2: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions containing this compound within a neutral range of 6.5 to 7.5.[1]

Q3: How can I monitor the stability of this compound during my experiments?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: The solid compound should be stored at -20°C in a dark, desiccated environment. Stock solutions prepared in DMSO should be stored at -80°C and aliquoted to avoid multiple freeze-thaw cycles.[1]

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae. Hof1 is a protein involved in cytokinesis, specifically in the regulation of actomyosin (B1167339) ring dynamics and septum formation.[1]

Data Presentation: pH-Dependent Stability of this compound

While specific quantitative data for the pH-dependent stability of this compound is not extensively available in the literature, the following table provides an illustrative example of expected stability based on the known susceptibility of similar compounds to hydrolysis. This data is hypothetical and should be used as a general guideline for experimental design.

pHBuffer System (0.1 M)Incubation Time (24 hours)Temperature (°C)Remaining Compound (%) (Illustrative)
3.0Citrate Buffer242575
5.0Acetate Buffer242590
7.0Phosphate Buffer2425>98
9.0Borate Buffer242580
11.0Carbonate-Bicarbonate Buffer242560

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or desired aqueous buffer (pH 6.5-7.5)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 445.46 g/mol ), add 224.5 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle sonication can be used if necessary, avoiding excessive heating.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the stock solution aliquots at -80°C.[1]

  • Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., cell culture medium, assay buffer) to achieve the final working concentration.

    • Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects.[1]

    • Prepare working solutions fresh for each experiment and do not store them for extended periods in aqueous buffers.[1]

Protocol 2: General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

Materials:

  • This compound solution at a known concentration

  • HPLC system with a suitable detector (UV or MS)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)

  • Incubator, water bath, or light chamber for stress conditions

Procedure:

  • Initial Analysis (Time Zero):

    • Inject a sample of the freshly prepared this compound solution onto the HPLC system.

    • Record the chromatogram and determine the peak area of the intact compound.

  • Stress Conditions:

    • Incubate aliquots of the this compound solution under the desired stress conditions (e.g., different pH buffers, elevated temperature, light exposure).

  • Time-Point Analysis:

    • At each scheduled time point, remove an aliquot from each stress condition.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining compound at each time point relative to the initial (time zero) peak area.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow Diagrams

Hof1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Actomyosin_Ring Actomyosin Ring Septum Septum Actomyosin_Ring->Septum Guides Formation Cytokinesis Cytokinesis Septum->Cytokinesis Leads to Hof1 Hof1 Hof1->Actomyosin_Ring Regulates Contraction Methylpseurotin_A This compound Methylpseurotin_A->Hof1 Inhibits

Caption: Proposed inhibitory action of this compound on the Hof1-mediated cytokinesis pathway.

Stability_Workflow Start Start: Prepare this compound Solution T0_Analysis Time Zero HPLC Analysis (Determine Initial Peak Area) Start->T0_Analysis Stress_Incubation Incubate under Stress Conditions (e.g., varying pH, temp, light) T0_Analysis->Stress_Incubation Time_Point_Sampling Collect Aliquots at Scheduled Time Points Stress_Incubation->Time_Point_Sampling HPLC_Analysis HPLC Analysis of Aliquots Time_Point_Sampling->HPLC_Analysis Data_Analysis Calculate % Remaining Compound vs. Time Zero HPLC_Analysis->Data_Analysis Data_Analysis->Time_Point_Sampling Next Time Point End End: Determine Degradation Kinetics Data_Analysis->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Light sensitivity and storage of 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 11-O-Methylpseurotin A. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and pathway information to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[1] Under these conditions, the compound is stable for up to two years. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term use, stock solutions in DMSO can be kept at 4°C for up to two weeks.[1]

Q2: How light-sensitive is this compound?

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2] For most biological experiments, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.

Q4: What is the known mechanism of action of this compound?

A4: this compound has been shown to selectively inhibit the growth of Saccharomyces cerevisiae strains with a deletion of the HOF1 gene.[3] Hof1 is a key regulatory protein involved in cytokinesis, the final step of cell division. It plays a role in coordinating the contraction of the actomyosin (B1167339) ring with the formation of the primary septum. This suggests that this compound's mechanism of action involves the disruption of cytokinesis.

Q5: Are there any known stability issues in aqueous solutions?

A5: Yes, the γ-lactam ring within the structure of this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[3] It is recommended to prepare fresh working solutions in aqueous buffers for each experiment and to maintain the pH within a neutral range (pH 6.5-7.5).[3] Long-term storage in aqueous media should be avoided.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation due to light exposure. Work in a dimly lit area. Wrap all tubes and plates containing the compound in aluminum foil. Use amber-colored vials for storage.
Degradation due to improper storage. Adhere strictly to the recommended storage conditions. Solid: -20°C, protected from light and moisture. Stock Solution (DMSO): -80°C in single-use aliquots.
Hydrolysis in aqueous buffers. Prepare fresh working solutions in neutral pH buffers (6.5-7.5) immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Oxidation. When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for solution preparation.
Precipitation of the compound in aqueous working solutions Low aqueous solubility. Prepare high-concentration stock solutions in DMSO. For aqueous working solutions, perform serial dilutions and ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent both precipitation and solvent-induced cellular toxicity. Gentle vortexing or sonication can aid dissolution, but avoid excessive heating.
Variability in cell-based assay results Inconsistent final DMSO concentration. Ensure the final concentration of DMSO is consistent across all wells, including controls. A final concentration of ≤ 0.1% is generally well-tolerated by most cell lines.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution (Molecular Weight = 445.46 g/mol ): Mass (mg) = 10 mM x 1 mL x 445.46 g/mol = 4.45 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of anhydrous DMSO to the microcentrifuge tube. Vortex the tube for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in aluminum foil. Store at -80°C.

  • Preparation of Working Solutions: For cell-based assays, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Protocol 2: Yeast Growth Inhibition Halo Assay (Qualitative)

This protocol provides a method to qualitatively assess the growth-inhibitory effect of this compound on Saccharomyces cerevisiae.

Materials:

  • S. cerevisiae strain (e.g., wild-type and hof1Δ mutant)

  • Yeast extract Peptone Dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution in DMSO

  • Sterile spreader or cotton swabs

  • Incubator at 30°C

Procedure:

  • Yeast Culture Preparation: Grow the yeast strains overnight in liquid YPD medium at 30°C with shaking.

  • Seeding the Plates: Dilute the overnight culture in sterile water to an OD₆₀₀ of 0.1. Spread 100-200 µL of the diluted yeast suspension evenly onto the surface of YPD agar plates using a sterile spreader or cotton swab to create a uniform lawn. Allow the plates to dry at room temperature for 15-20 minutes.

  • Compound Application: Aseptically place a sterile filter paper disc in the center of each seeded agar plate. Carefully apply a known amount (e.g., 5-10 µL) of the this compound stock solution (or a dilution thereof) onto the filter disc. As a negative control, apply the same volume of DMSO to a filter disc on a separate plate.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: After incubation, observe the plates for a clear zone of growth inhibition (a "halo") around the filter disc. The diameter of the halo is proportional to the inhibitory activity of the compound. Compare the halo sizes between the wild-type and hof1Δ strains.

Signaling Pathway and Experimental Workflow Diagrams

Hof1_Signaling_Pathway cluster_membrane Cell Membrane at Bud Neck cluster_cytokinesis Cytokinesis Machinery Plasma_Membrane Plasma Membrane Actomyosin_Ring Actomyosin Ring (Myo1) Primary_Septum_Formation Primary Septum Formation (Chs2) Cell_Division Successful Cell Division Actomyosin_Ring->Cell_Division Drives Septins Septin Ring Hof1 Hof1 Septins->Hof1 Localization Hof1->Actomyosin_Ring Coordinates Contraction Hof1->Primary_Septum_Formation Regulates Inhibited_Cell_Division Failed Cytokinesis Primary_Septum_Formation->Cell_Division Completes 11_O_Methylpseurotin_A This compound 11_O_Methylpseurotin_A->Hof1 Inhibition Experimental_Workflow Start Start: Prepare Yeast Cultures (Wild-type and hof1Δ) Prepare_Plates Prepare YPD Agar Plates Start->Prepare_Plates Seed_Yeast Seed Plates with Yeast Lawn Prepare_Plates->Seed_Yeast Apply_Compound Apply this compound and DMSO Control to Filter Discs Seed_Yeast->Apply_Compound Incubate Incubate at 30°C for 24-48h Apply_Compound->Incubate Observe_Halos Observe and Measure Zones of Inhibition (Halos) Incubate->Observe_Halos Analyze Compare Halo Diameters between WT and hof1Δ Strains Observe_Halos->Analyze Conclusion Conclusion: Determine Selective Inhibition Analyze->Conclusion

References

Technical Support Center: Optimizing 11-O-Methylpseurotin A Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11-O-Methylpseurotin A assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation times. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the successful execution of your assays.

Troubleshooting Guide: Optimizing Incubation Times

Incorrect incubation times can be a significant source of experimental variability and inaccurate results. The following table addresses common issues that may arise during assays with this compound and provides potential causes and solutions related to incubation timing.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal/Effect Insufficient Incubation Time: The compound may not have had enough time to exert its biological effect.Perform a time-course experiment to determine the optimal incubation period (e.g., test at 24, 48, and 72 hours for cell-based assays).[1][2]
Compound Instability: this compound may degrade during prolonged incubation, especially in aqueous solutions.[3]Prepare fresh working solutions for each experiment and consider a stability assay using HPLC to assess degradation over your experimental time course.[3]
High Background Signal Prolonged Incubation with Detection Reagents: In viability assays like MTT, extended incubation with the reagent can be cytotoxic and lead to non-specific signal.[4]Optimize the incubation time with the detection reagent (e.g., 1-4 hours for MTT) to achieve a robust signal without inducing toxicity.[4][5]
Autofluorescence/luminescence of the Compound: The compound itself may interfere with the assay readout.Include a "no-cell" control with this compound to measure its intrinsic fluorescence or luminescence.[2]
Inconsistent or Irreproducible Results Variable Incubation Times: Minor differences in incubation periods between experiments can lead to significant variability.Strictly adhere to the optimized incubation time for all experiments. Use a precise timer and consistent cell handling procedures.
Cellular State: The metabolic state or growth phase of cells can change over long incubation periods, affecting their response.[6]Ensure cells are in a logarithmic growth phase when adding the compound and that the incubation period does not lead to overgrowth or nutrient depletion.[6]
Unexpected Cytotoxicity Prolonged Exposure: Even at lower concentrations, extended exposure to a compound can induce cytotoxicity.Shorten the incubation time or perform a dose-response experiment at multiple time points to find a window where the specific activity can be observed without significant cell death.
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells, especially with longer incubation times.[4]Maintain a final DMSO concentration below 0.5% and include a vehicle control with the same DMSO concentration and incubation time.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for incubation time when assessing the bioactivity of this compound?

A1: The optimal incubation time is highly dependent on the specific assay and cell type. For initial screening in cell-based assays, such as cytotoxicity or proliferation assays, a 24 to 48-hour incubation period is a common starting point.[1] However, for assays measuring rapid signaling events, much shorter incubation times, from minutes to a few hours, may be necessary.[1] A time-course experiment is always recommended to determine the optimal incubation period for your specific experimental setup.

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

A2: this compound is known to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation and cytokinesis.[3][7][8] Effects on cell division and proliferation are typically observed over longer incubation periods (e.g., 24-72 hours) that allow for one or more cell cycles to complete. If investigating upstream signaling pathways that are affected more rapidly, shorter incubation times would be more appropriate.

Q3: How do I design an experiment to determine the optimal incubation time?

A3: A time-course experiment is the most effective way to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring the desired endpoint at several different time points. A detailed protocol for a time-course experiment is provided in the "Experimental Protocols" section below.

Q4: Can the incubation time be too long?

A4: Yes. Excessively long incubation times can lead to several issues, including:

  • Compound degradation: this compound may not be stable in your assay medium for extended periods.[3]

  • Secondary effects: The initial specific effect of the compound may be masked by secondary, off-target effects that occur over time.

  • Cellular stress: Over-confluence, nutrient depletion, or waste product accumulation in the cell culture can lead to artifacts.[6]

  • Increased background signal: This can be due to non-specific reactions or cytotoxicity of detection reagents over time.[4]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell-Based Assay

This protocol provides a framework for determining the optimal incubation time of this compound in a cell-based assay (e.g., an MTT cytotoxicity assay).

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a working solution of this compound in complete medium from a concentrated stock in DMSO. Include a vehicle control with the same final DMSO concentration.

  • Compound Treatment: Remove the medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Four hours before the end of each incubation time point, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4]

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.[4]

  • Data Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. The optimal incubation time is typically the shortest duration that gives a robust and statistically significant effect at the desired compound concentration.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare this compound and vehicle control solutions C Treat cells with compound or vehicle control A->C B->C D Incubate for various time points (e.g., 6, 12, 24, 48, 72h) C->D E Add assay reagent (e.g., MTT) D->E F Incubate with reagent (e.g., 2-4h) E->F G Add solubilization buffer F->G H Measure signal (e.g., absorbance at 570nm) G->H I Calculate % viability vs. control for each time point H->I J Determine optimal incubation time I->J

Caption: Workflow for determining optimal incubation time.

Signaling Pathway Context

While the direct signaling pathway of this compound is not fully elucidated, its structural relative, Pseurotin A, has been shown to have anti-inflammatory effects and modulate pathways like STAT.[8] The known activity of this compound against a Hof1 deletion strain in yeast points towards an interaction with the cytokinesis machinery.[3] The following diagram illustrates a hypothetical pathway where the compound might interfere with cell cycle progression.

G cluster_pathway Hypothetical Cell Cycle Inhibition G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cytokinesis Cytokinesis M_Phase->Cytokinesis Hof1_Pathway Hof1 Pathway M_Phase->Hof1_Pathway Hof1_Pathway->Cytokinesis Compound This compound Compound->Hof1_Pathway

Caption: Potential inhibition of the Hof1 pathway in cytokinesis.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of 11-O-Methylpseurotin A and Pseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of 11-O-Methylpseurotin A and its parent compound, Pseurotin (B1257602) A. While Pseurotin A has demonstrated significant therapeutic potential in various preclinical models, in vivo data for this compound is currently limited. This document summarizes the available experimental data, details relevant methodologies, and visualizes key signaling pathways to inform future research and development.

Executive Summary

Pseurotin A, a fungal secondary metabolite, has shown promising in vivo efficacy in animal models of osteoporosis, hepatocellular carcinoma, and prostate cancer. Its therapeutic effects are attributed to the modulation of key signaling pathways, including the STAT3 and PCSK9-LDLR pathways. In contrast, the in vivo activity of its derivative, this compound, remains largely unexplored. The only publicly available in vivo study on this compound reported it to be inactive in a larval zebrafish model of pentylenetetrazole (PTZ)-induced seizures.[1][2][3][4][5] This stark difference in available data highlights a significant gap in our understanding of the structure-activity relationship within the pseurotin family and underscores the need for further in vivo investigation of this compound.

Data Presentation: In Vivo Efficacy Comparison

The following table summarizes the quantitative in vivo efficacy data for Pseurotin A across different disease models. No quantitative in vivo efficacy data for this compound is currently available.

CompoundAnimal ModelConditionKey Findings
Pseurotin A Ovariectomized (OVX) MouseOsteoporosis- Prevented bone loss. - Significantly increased Bone Volume/Total Volume (BV/TV). - Reduced the number of osteoclasts.[6][7]
Diethylnitrosamine (DEN)/Carbon tetrachloride (CCl4)-induced RatHepatocellular Carcinoma- Exerted an anti-hepatocarcinogenic effect. - Mitigated alterations in liver function and tumor markers.
PC-3 Xenograft Nude MouseProstate Cancer- Suppressed tumor progression by 40.6% compared to vehicle control. - Reduced mean tumor volume and weight.[8]
CWR-R1ca Xenograft Nude MouseProstate Cancer- Prevented locoregional and distant tumor recurrence. - Reduced serum cholesterol by 25.1%, LDL-C by 46.4%, PCSK9 by 17.6%, and PSA by 15.9%.[9][10]
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizures- Inactive in preventing seizure activity.[1][2][3][4][5]

Experimental Protocols

Pseurotin A in Ovariectomized (OVX) Mouse Model of Osteoporosis
  • Animal Model: Female C57BL/6J mice.

  • Disease Induction: Bilateral ovariectomy is performed to induce estrogen deficiency, leading to bone loss. A sham operation is conducted on the control group.

  • Treatment: Pseurotin A is administered to the treatment group, typically via intraperitoneal injection, at a specified dosage and frequency for a period of several weeks.

  • Efficacy Assessment:

    • Micro-Computed Tomography (micro-CT): Femurs and tibias are analyzed to quantify bone microarchitectural parameters such as Bone Volume/Total Volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

    • Histomorphometry: Bone sections are stained to identify and quantify osteoclasts, the cells responsible for bone resorption.[6][7]

Pseurotin A in Diethylnitrosamine (DEN)/Carbon tetrachloride (CCl4)-induced Rat Model of Hepatocellular Carcinoma
  • Animal Model: Male Sprague-Dawley rats.

  • Disease Induction: Hepatocellular carcinoma is induced by a single intraperitoneal injection of DEN, a carcinogenic initiator, followed by repeated subcutaneous injections of CCl4, a tumor promoter.

  • Treatment: Pseurotin A is administered, often intraperitoneally, at different doses.

  • Efficacy Assessment:

    • Serum Biomarkers: Blood samples are analyzed for liver function enzymes (e.g., ALT, AST) and tumor markers (e.g., alpha-fetoprotein).

    • Histopathology: Liver tissues are examined for pathological changes and tumor formation.

Pseurotin A in Xenograft Nude Mouse Models of Prostate Cancer
  • Animal Models: Male athymic nude mice.

  • Disease Induction:

    • PC-3 Xenograft: Human prostate cancer cells (PC-3) are injected subcutaneously into the flanks of the mice.

    • CWR-R1ca Xenograft: Castration-resistant prostate cancer cells (CWR-R1ca) are implanted.

  • Treatment: Pseurotin A is administered orally (e.g., by gavage) at a daily dose.

  • Efficacy Assessment:

    • Tumor Growth: Tumor volume and weight are measured regularly throughout the study.

    • Serum Biomarkers: Blood is analyzed for levels of prostate-specific antigen (PSA), cholesterol, LDL-C, and PCSK9.

    • Metastasis: The incidence of local and distant tumor recurrence is monitored.[8][9][10]

Signaling Pathways and Mechanisms of Action

Pseurotin A: Targeting Multiple Pathways

Pseurotin A's diverse in vivo effects are linked to its ability to modulate multiple signaling pathways. In the context of cancer, it has been shown to inhibit the STAT3 signaling pathway , a critical mediator of cell proliferation, survival, and angiogenesis.[11][12][13][14][15] In prostate cancer, Pseurotin A has been identified as an inhibitor of the PCSK9-LDLR axis . By reducing PCSK9 levels, it prevents the degradation of the LDL receptor, leading to increased clearance of LDL cholesterol, which is implicated in cancer progression.[16][17][18][19][20][21]

PseurotinA_Signaling cluster_PCSK9 PCSK9-LDLR Pathway cluster_STAT3 STAT3 Pathway PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR binds Degradation LDLR Degradation LDLR->Degradation leads to LDL_C LDL-C Uptake LDLR->LDL_C mediates PseurotinA1 Pseurotin A PseurotinA1->PCSK9 inhibits CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates GeneTranscription Gene Transcription (Proliferation, Angiogenesis) STAT3->GeneTranscription promotes PseurotinA2 Pseurotin A PseurotinA2->STAT3 inhibits

Caption: Proposed signaling pathways inhibited by Pseurotin A.
This compound: A Potential Link to Cytokinesis

While in vivo data is lacking, in vitro studies have shown that this compound selectively inhibits a strain of Saccharomyces cerevisiae with a deletion of the HOF1 gene.[1][8][9][10][22] The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division. This suggests that this compound may exert its effects by interfering with cell cycle progression, a mechanism that could be relevant for cancer chemotherapy. Further research is needed to validate this hypothesis in vivo.

MethylpseurotinA_Signaling cluster_Cytokinesis Yeast Cytokinesis Pathway Septins Septins Hof1 Hof1 Septins->Hof1 recruits Myo1 Myo1 (Myosin II) Myo1->Hof1 interacts with ActomyosinRing Actomyosin (B1167339) Ring Constriction Hof1->ActomyosinRing regulates SeptumFormation Septum Formation Hof1->SeptumFormation coordinates with MethylpseurotinA This compound (potential inhibitor) MethylpseurotinA->Hof1

Caption: Putative mechanism of this compound via Hof1 inhibition.

Experimental Workflow Overview

The general workflow for evaluating the in vivo efficacy of novel compounds like this compound and Pseurotin A follows a standardized preclinical research pipeline.

Experimental_Workflow A Disease Model Induction (e.g., Xenograft, Chemical) B Compound Administration (e.g., Oral, IP) A->B C Monitoring (e.g., Tumor size, Body weight) B->C D Endpoint Analysis C->D E Histopathology D->E F Biomarker Analysis (Serum, Tissue) D->F G Data Analysis & Interpretation E->G F->G

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion and Future Directions

The available evidence strongly supports the in vivo therapeutic potential of Pseurotin A in multiple disease models, particularly in oncology and bone disorders. Its multifaceted mechanism of action, targeting key signaling pathways like STAT3 and PCSK9-LDLR, makes it an attractive candidate for further development.

In stark contrast, the in vivo efficacy of this compound remains a critical unknown. The lack of activity in the single reported in vivo screen should not be considered definitive, especially given its distinct in vitro profile targeting the cytokinesis-related protein Hof1. This unique in vitro activity warrants a dedicated in vivo research program to explore its potential, particularly in the context of cancer where targeting cell division is a validated therapeutic strategy. Future studies should focus on evaluating this compound in relevant cancer xenograft models to determine if its in vitro effects on cytokinesis translate to in vivo anti-tumor efficacy. A direct head-to-head comparison with Pseurotin A in these models would be invaluable for elucidating the structure-activity relationships that govern the in vivo therapeutic potential of the pseurotin class of natural products.

References

Validating the Molecular Target of 11-O-Methylpseurotin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the methods used to validate the molecular target of 11-O-Methylpseurotin A, a fungal metabolite. The validation of this compound as a direct inhibitor of its putative target, the yeast protein Hof1, is primarily based on genetic screening. This guide will objectively compare this approach with alternative, more direct biophysical and biochemical methods, providing supporting experimental data and protocols to aid researchers in selecting the most appropriate target validation strategies.

Executive Summary

This compound has been identified as a selective inhibitor of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in targeting cytokinesis.[1][2] The Hof1 protein is a key regulator of this process, involved in septin ring splitting and actomyosin (B1167339) ring constriction.[1][2] However, the validation of this compound as a direct inhibitor of Hof1 currently relies on genetic evidence from yeast halo assays rather than direct biochemical inhibition studies.[1][2] Direct binding to Hof1 has not yet been demonstrated.[1] This guide contrasts the genetic screening approach with robust, quantitative methods for target validation, offering a framework for the further investigation of this compound and other novel compounds.

Data Presentation: Comparison of Target Validation Methodologies

The selection of a target validation method is critical and depends on factors such as the nature of the target protein, the availability of reagents, and the desired quantitative output. The following table provides a comparative overview of the genetic screening method used for this compound and alternative biophysical and biochemical assays.

FeatureGenetic Screening (Yeast Halo Assay)Cellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Fluorescence Polarization (FP)Mass Spectrometry (MS)-Based Proteomics
Principle Measures the differential inhibition of a wild-type versus a mutant yeast strain to infer target pathway engagement.[1][2]Ligand binding stabilizes the target protein against heat-induced denaturation, leading to a measurable thermal shift.[3][4][5][6]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when a ligand induces their proximity.[7][8][9]Measures the change in polarization of fluorescent light from a labeled small molecule upon binding to a larger protein partner.[10][11][12][13]Identifies and quantifies proteins that are stabilized or destabilized upon ligand binding, or directly detects the ligand-protein complex.[14][15][16][17]
Advantages Simple, low-cost, and effective for initial screening to identify compounds with synthetic lethality.[1][2]Label-free, can be performed in intact cells and tissues, reflecting a more physiological environment.[3][4][5]Highly sensitive, allows for real-time monitoring of interactions in living cells.[7][8][9][18][19]Homogeneous, high-throughput format, provides direct binding data.[10][11][12][20]Unbiased, proteome-wide analysis possible, can identify off-target effects.[14][15][16][17][21]
Limitations Indirect evidence of target engagement, does not confirm direct binding, prone to off-target effects.[1]Requires a specific antibody for detection, not all proteins exhibit a clear thermal shift.Requires genetic engineering of the target protein and donor/acceptor tags.Requires a fluorescently labeled ligand (tracer), potential for interference from fluorescent compounds.[10][20]Can be technically complex and require specialized instrumentation and expertise.[14][16][17]
Quantitative Output Zone of inhibition diameter (qualitative or semi-quantitative).Thermal shift (ΔTm), IC50 for target engagement.BRET ratio, EC50 for interaction modulation.Millipolarization (mP) units, Kd, Ki, IC50.Fold change in protein abundance, identification of binding partners.

Mandatory Visualization

cluster_pathway Postulated Hof1 Signaling Pathway in Cytokinesis cluster_inhibition Postulated Inhibition Hof1 Hof1 SeptinRing Septin Ring Splitting Hof1->SeptinRing ActomyosinRing Actomyosin Ring Constriction Hof1->ActomyosinRing Cytokinesis Successful Cytokinesis SeptinRing->Cytokinesis ActomyosinRing->Cytokinesis MePseurotinA This compound MePseurotinA->Hof1 ?

Postulated Hof1 Signaling Pathway and Inhibition.

cluster_workflow Yeast Halo Assay Workflow Prep Prepare Yeast Lawns (Wild-Type & hof1Δ) Spot Spot this compound onto Filter Paper Disc Prep->Spot Place Place Disc on Yeast Lawns Spot->Place Incubate Incubate Plates Place->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Yeast Halo Assay Workflow.

cluster_workflow General Workflow for Direct Target Validation Treat Treat Cells/Lysate with Compound Assay Perform Biophysical/ Biochemical Assay (CETSA, BRET, FP, MS) Treat->Assay Detect Detect Signal Change Assay->Detect Analyze Analyze Data to Determine Binding Affinity/Target Engagement Detect->Analyze

Direct Target Validation Workflow.

Experimental Protocols

Yeast Halo Assay for this compound

This protocol is adapted from the methodology used to identify the selective inhibition of the hof1Δ yeast strain.[1][2]

  • Yeast Strain Preparation: A lawn of the Saccharomyces cerevisiae wild-type and hof1Δ mutant strains are evenly spread onto solid growth medium (e.g., YPD agar (B569324) plates).

  • Compound Application: A sterile filter paper disc is impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc serves as a negative control.

  • Incubation: The disc is placed onto the center of each yeast lawn. The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Analysis: The diameter of the zone of growth inhibition (halo) around the disc is measured for both the wild-type and mutant strains. A significantly larger halo for the hof1Δ strain compared to the wild-type indicates selective inhibition.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to validate target engagement in intact cells.[3][4][5][22]

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the compound of interest at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation. Determine the protein concentration of the supernatant.

  • Western Blot Analysis: Normalize the protein concentration for all samples. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Detect the signal and quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).

Bioluminescence Resonance Energy Transfer (BRET)

This protocol outlines the general steps for a BRET assay to monitor protein-small molecule interaction in living cells.[7][8][9][19]

  • Vector Construction and Transfection: Construct expression vectors where the target protein is fused to a BRET donor (e.g., Renilla luciferase) and a known interacting partner or a tracer is fused to a BRET acceptor (e.g., YFP). Co-transfect the constructs into mammalian cells.

  • Cell Culture and Treatment: Plate the transfected cells in a microplate. Treat the cells with the compound of interest at various concentrations.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine). Measure the luminescence emission at two wavelengths corresponding to the donor and acceptor emission peaks using a microplate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. A change in the BRET ratio upon compound treatment indicates modulation of the protein-protein interaction.

Fluorescence Polarization (FP)

This protocol describes a competitive FP assay to determine the binding affinity of a compound.[10][11][12][13][20]

  • Reagent Preparation: Prepare a buffer solution that maintains the stability of the target protein. Prepare a stock solution of the purified target protein, a fluorescently labeled ligand (tracer) with known affinity for the target, and the unlabeled test compound (this compound).

  • Assay Setup: In a microplate, add the target protein and the tracer at fixed concentrations. Add serial dilutions of the test compound. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).

  • Incubation and Measurement: Incubate the plate at room temperature to reach binding equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis: Plot the change in millipolarization (mP) against the concentration of the test compound. Fit the data to a suitable binding model to determine the IC50, which can be converted to a binding affinity constant (Ki).

Mass Spectrometry (MS)-Based Target Validation

This protocol provides a general workflow for identifying the direct binding target of a small molecule using MS-based proteomics.[14][15][16][17][21]

  • Affinity Purification (for labeled compounds): Immobilize a derivatized version of the small molecule onto beads. Incubate the beads with cell lysate to capture interacting proteins. Elute the bound proteins.

  • Protein Digestion: Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the compound. The protein with the highest abundance and specificity is a strong candidate for the direct molecular target. For label-free approaches like thermal proteome profiling (TPP), the analysis involves identifying proteins with altered thermal stability across the proteome upon compound treatment.

Conclusion

The identification of this compound as a selective inhibitor of a hof1Δ yeast strain is a valuable starting point for elucidating its mechanism of action. However, the reliance on genetic screening provides indirect evidence of its molecular target. To definitively validate the direct interaction with Hof1 or identify its true molecular target, the adoption of more direct and quantitative biophysical and biochemical methods is essential. Techniques such as CETSA, BRET, FP, and mass spectrometry-based proteomics offer robust platforms for confirming target engagement, determining binding affinities, and understanding the compound's specificity within a cellular context. This guide provides the necessary comparative information and experimental frameworks to empower researchers to advance the validation of this compound and other promising small molecules in the drug discovery pipeline.

References

A Tale of Two Mechanisms: 11-O-Methylpseurotin A and Classical Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal drug development, the inhibition of chitin (B13524) synthesis remains a cornerstone strategy. Chitin, an essential structural component of the fungal cell wall, is an attractive target due to its absence in mammals. While classical inhibitors directly target the enzymatic activity of chitin synthages, emerging compounds like 11-O-Methylpseurotin A present a more nuanced mechanism, offering new avenues for therapeutic intervention. This guide provides a detailed comparison of the mechanisms of action, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.

Divergent Paths to Chitin Disruption

Classical chitin synthase inhibitors, such as the well-characterized nikkomycins and polyoxins, function as competitive inhibitors of chitin synthase enzymes. These molecules are structural analogs of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and directly compete for binding at the enzyme's active site. This direct enzymatic inhibition halts the polymerization of N-acetylglucosamine into chitin chains, leading to a weakened cell wall and ultimately, fungal cell death.

In contrast, this compound appears to employ an indirect mechanism. Current research indicates that it selectively inhibits a Hof1 deletion strain in Saccharomyces cerevisiae. The Hof1 protein is a key regulator of cytokinesis, the final stage of cell division. It plays a crucial role in the coordination of actomyosin (B1167339) ring contraction and the formation of the primary septum, a process intrinsically linked to localized chitin synthesis. By targeting Hof1, this compound disrupts the proper regulation and localization of chitin synthesis during cell division, rather than inhibiting the chitin synthase enzyme itself.

Interestingly, the parent compound, Pseurotin (B1257602) A, has been identified as a competitive inhibitor of chitin synthase, suggesting that modifications to the pseurotin scaffold can significantly alter the mechanism of action.

Quantitative Comparison of Inhibitory Activity

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes the available IC50 values for Pseurotin A and other well-established chitin synthase inhibitors against various fungal chitin synthases. A direct enzymatic IC50 value for this compound is not available in the literature, reflecting its different primary target.

CompoundTarget Enzyme/OrganismIC50 ValueMechanism of Action
Pseurotin A Aspergillus fumigatus (solubilized chitin synthase)81 µM[1]Competitive Inhibition
8-O-Demethylpseurotin A Aspergillus fumigatus (solubilized chitin synthase)192 µM[1]Competitive Inhibition
Nikkomycin Z Candida albicans Chs115 µM[1]Competitive Inhibition
Candida albicans Chs20.8 µM[1]Competitive Inhibition
Candida albicans Chs313 µM[1]Competitive Inhibition
Polyoxin B Sclerotiorum sclerotiorum (crude chitin synthase extract)0.19 mMCompetitive Inhibition

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and points of inhibition for this compound and classical chitin synthase inhibitors.

cluster_0 Chitin Synthesis Pathway cluster_1 Classical Inhibition UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase (e.g., Chs1, Chs2, Chs3) UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin ChitinSynthase->Chitin Polymerization Classical_Inhibitor Classical Inhibitors (e.g., Nikkomycin Z, Polyoxin D) Classical_Inhibitor->ChitinSynthase Competitive Inhibition

Mechanism of Classical Chitin Synthase Inhibitors.

cluster_0 Cytokinesis Regulation cluster_1 Chitin Synthesis cluster_2 Inhibition by this compound CellCycle Cell Cycle Progression Hof1 Hof1 Protein CellCycle->Hof1 Activation Cytokinesis Cytokinesis & Septum Formation Hof1->Cytokinesis Regulation ChitinSynthase Chitin Synthase Activity Cytokinesis->ChitinSynthase Coordination Chitin Localized Chitin Deposition ChitinSynthase->Chitin MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibition

Mechanism of this compound.

Experimental Protocols

In Vitro Chitin Synthase Inhibition Assay

This protocol outlines a non-radioactive method for determining the IC50 value of a compound against chitin synthase.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans, or Aspergillus fumigatus)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

  • UDP-N-acetylglucosamine (UDP-GlcNAc) solution

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates coated with wheat germ agglutinin (WGA)

  • WGA conjugated to horseradish peroxidase (WGA-HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to the mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend the cells in lysis buffer and lyse by vortexing with glass beads.

    • Centrifuge the lysate at a high speed (e.g., 20,000 x g) to pellet cell debris. The supernatant contains the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare serial dilutions of the test compound.

    • In a WGA-coated 96-well plate, add the enzyme extract, the test compound at various concentrations, and the substrate (UDP-GlcNAc). Include a control with no inhibitor.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for chitin synthesis.

    • Wash the plate to remove unbound reagents.

    • Add WGA-HRP to each well and incubate to allow binding to the synthesized chitin.

    • Wash the plate to remove unbound WGA-HRP.

    • Add the HRP substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Analysis of Fungal Cell Wall Chitin

This protocol describes a method for quantifying the total chitin content in fungal cells.[2][3][4]

Materials:

Procedure:

  • Cell Wall Preparation:

    • Harvest fungal cells by centrifugation.

    • Wash the cells with distilled water.

    • Lyophilize the cell pellet to obtain a dry weight.

  • Acid Hydrolysis:

    • Resuspend a known weight of lyophilized cells in 6 M HCl.

    • Hydrolyze the cell walls by heating at a high temperature (e.g., 100°C) for several hours (e.g., 4-6 hours) to break down the chitin into its glucosamine monomers.

    • Neutralize the hydrolysate with a strong base (e.g., NaOH).

  • Colorimetric Assay:

    • To a sample of the neutralized hydrolysate, add sodium nitrite and incubate to deacetylate the glucosamine.

    • Add ammonium sulfamate to remove excess nitrite.

    • Add MBTH and heat to develop a color reaction.

    • Add FeCl3 solution to stabilize the color.

    • Measure the absorbance at a specific wavelength (e.g., 650 nm) using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of glucosamine.

    • Determine the glucosamine concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the chitin content as a percentage of the initial dry cell weight.

Conclusion

The distinct mechanisms of this compound and classical chitin synthase inhibitors highlight the evolving strategies in the development of antifungal agents. While direct enzyme inhibition has proven effective, targeting regulatory pathways, as exemplified by this compound's interaction with the Hof1 protein, opens up new possibilities for disrupting fungal cell wall synthesis. Further research into these alternative mechanisms will be crucial for overcoming the challenges of drug resistance and for developing novel, more effective antifungal therapies. The experimental protocols provided herein offer standardized methods for the continued investigation and comparison of these and other novel antifungal compounds.

References

In Vivo Activity of 11-O-Methylpseurotin A and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 11-O-Methylpseurotin A and its structurally related analogs, Pseurotin (B1257602) A and Pseurotin D. Due to the limited availability of in vivo data for this compound, this guide leverages the more extensive research on its parent compounds to offer insights into its potential therapeutic applications.

Executive Summary

This compound is a fungal metabolite whose in vivo activity is largely uncharacterized. Preliminary studies in a larval zebrafish model showed it to be inactive in preventing pentylenetetrazole (PTZ)-induced seizures[1]. Its primary reported biological activity is the selective in vitro inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation[1].

In contrast, its analogs, Pseurotin A and Pseurotin D, have demonstrated significant in vivo efficacy in various animal models, exhibiting anti-inflammatory, anti-cancer, and anti-osteoporotic properties. This guide will delve into the experimental data supporting these findings, providing a framework for future in vivo studies of this compound.

Comparative In Vivo Efficacy

The following table summarizes the in vivo activities of this compound and its key analogs.

CompoundAnimal ModelConditionKey Findings
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive in preventing seizure activity[1].
Pseurotin A Ovariectomized (OVX) MouseOsteoporosisPrevented bone loss and reduced the number of osteoclasts[1].
RatHepatocellular CarcinomaExerted an anti-hepatocarcinogenic effect[1].
Xenograft Nude MouseMetastatic Castration-Resistant Prostate CancerA daily oral dose of 10 mg/kg significantly suppressed tumor locoregional and distant recurrences.
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and the production of pro-inflammatory cytokines[1].

Detailed Experimental Protocols and Findings

Pseurotin A in Osteoporosis

Experimental Model: Ovariectomized (OVX) mice are a standard model for postmenopausal osteoporosis, mimicking estrogen deficiency-induced bone loss.

Protocol:

  • Female mice undergo either a sham operation or ovariectomy.

  • Following a recovery period, mice are treated with Pseurotin A or a vehicle control for six weeks[2][3].

  • At the end of the treatment period, femurs are collected for analysis.

  • Bone microarchitecture is assessed using micro-computed tomography (µCT), and cellular activity is evaluated through histomorphometry[2][3].

Key Findings:

  • Pseurotin A effectively prevented the bone loss induced by ovariectomy[2][3].

  • Treatment with Pseurotin A led to a significant reduction in the number of osteoclasts, the cells responsible for bone resorption[2].

  • The protective effect of Pseurotin A is attributed to its ability to suppress reactive oxygen species (ROS), which are known to promote osteoclast formation[2][3].

Pseurotin A in Hepatocellular Carcinoma

Experimental Model: A chemically-induced model of hepatocellular carcinoma in rats using diethylnitrosamine (DEN) and carbon tetrachloride (CCl4) is employed to mimic human liver cancer development.

Protocol:

  • Hepatocellular carcinoma is induced in rats through the administration of DEN and CCl4.

  • Animals are then treated with Pseurotin A or a vehicle control.

  • The efficacy of the treatment is evaluated by monitoring tumor growth, survival rates, and relevant biochemical markers.

Key Findings:

  • Pseurotin A demonstrated a significant anti-hepatocarcinogenic effect in this model[1]. Further details on the specific dosage and quantitative outcomes are areas for further investigation.

Pseurotin A in Prostate Cancer

Experimental Model: A xenograft model using human metastatic castration-resistant prostate cancer (mCRPC) cells (CWR-R1ca-Luc) implanted in nude mice.

Protocol:

  • Male athymic nude mice are fed a high-fat diet.

  • CWR-R1ca-Luc cells are injected into the suprascapular region.

  • One week prior to the surgical resection of the primary tumor, daily oral gavage of 10 mg/kg Pseurotin A is initiated and continued for eight weeks post-surgery.

  • Tumor recurrence and metastasis are monitored.

Key Findings:

  • Daily oral administration of 10 mg/kg Pseurotin A significantly suppressed both locoregional and distant tumor recurrences.

Pseurotin D in Inflammation

Experimental Model: Ovalbumin-induced footpad edema in mice is a common model to assess in vivo anti-inflammatory activity.

Protocol:

  • Mice are sensitized with an injection of ovalbumin.

  • After a sensitization period, the mice are challenged with an intraplantar injection of ovalbumin to induce paw edema.

  • Pseurotin D is administered to assess its effect on reducing the inflammatory response.

  • Paw volume is measured at various time points, and pro-inflammatory cytokine levels in the paw tissue are analyzed.

Key Findings:

  • Pseurotin D significantly decreased paw swelling[1].

  • The compound also reduced the production of pro-inflammatory cytokines at the site of inflammation[1].

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Pseurotin A in Osteoporosis Model OVX Ovariectomy in Mice Estrogen_Deficiency Estrogen Deficiency OVX->Estrogen_Deficiency ROS Increased Reactive Oxygen Species (ROS) Estrogen_Deficiency->ROS Osteoclastogenesis Increased Osteoclastogenesis ROS->Osteoclastogenesis Bone_Loss Bone Loss Osteoclastogenesis->Bone_Loss Pseurotin_A Pseurotin A Pseurotin_A->ROS Inhibits

Caption: Hypothesized signaling pathway for Pseurotin A in preventing osteoporosis.

G cluster_1 General In Vivo Experimental Workflow Animal_Model Disease Induction in Animal Model Treatment_Groups Treatment Administration (e.g., Pseurotin A/D, Vehicle) Animal_Model->Treatment_Groups Data_Collection Data Collection (e.g., Tumor size, Bone density, Paw volume) Treatment_Groups->Data_Collection Analysis Biochemical & Histological Analysis Data_Collection->Analysis Efficacy_Evaluation Efficacy Evaluation Analysis->Efficacy_Evaluation

Caption: A generalized workflow for in vivo efficacy studies of pseurotin compounds.

Conclusion and Future Directions

While direct in vivo data for this compound is scarce, the demonstrated efficacy of its analogs, Pseurotin A and Pseurotin D, in preclinical models of cancer, inflammation, and osteoporosis suggests that this class of compounds holds significant therapeutic potential. The primary in vitro activity of this compound against a yeast strain with a deletion in a cell cycle regulatory gene points towards a potential mechanism of action that could be explored in cancer models.

Future research should focus on evaluating the in vivo efficacy of this compound in animal models relevant to its in vitro activity, such as xenograft models of cancer. The detailed protocols provided for Pseurotin A and D can serve as a valuable foundation for designing these future investigations. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will also be crucial in determining its potential as a therapeutic agent.

References

A Comparative Analysis of 11-O-Methylpseurotin A and Pseurotin D: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of two fungal secondary metabolites, 11-O-Methylpseurotin A and Pseurotin (B1257602) D. Both compounds belong to the pseurotin family, characterized by a unique spirocyclic γ-lactam core. While structurally related, emerging research indicates distinct biological activities and mechanisms of action, suggesting different potential therapeutic applications. This report is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of current experimental data, methodologies, and implicated signaling pathways.

Introduction to the Compounds

This compound and Pseurotin D are natural products produced by various fungi, including species of Aspergillus.[1][2] Their shared heterocyclic scaffold has attracted interest for chemical synthesis and biological evaluation.[3][4] While Pseurotin D has been investigated for its immunomodulatory and anti-cancer properties, this compound remains less characterized, with its primary reported activity being highly specific to a yeast model.[5][6] This guide aims to juxtapose the known attributes of these two molecules to inform future research directions.

Comparative Biological Activity and Mechanism of Action

This compound:

The most distinct reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[7][] The Hof1 protein is a key regulator of cytokinesis, involved in the assembly and contraction of the actomyosin (B1167339) ring during cell division.[9] This specific activity suggests a potential mechanism of action related to cell cycle control, although this has not been extensively explored in mammalian cells.[9] In contrast to other pseurotins, an in vivo screening using a larval zebrafish model found this compound to be inactive in preventing pentylenetetrazole-induced seizures.[5]

Pseurotin D:

Pseurotin D has demonstrated a broader range of biological effects, primarily centered on immunomodulation and anti-cancer activity.[6][10] Studies have shown that Pseurotin D can significantly inhibit the activation of human T cells (both CD4+ and CD8+), reducing the expression of activation markers and the production of the pro-inflammatory cytokine TNF-α.[6][11] Furthermore, it has been shown to induce apoptosis in human lymphoid leukemia cells and arrest them in the G2/M phase of the cell cycle.[10] In vivo, Pseurotin D has shown anti-inflammatory effects by decreasing paw swelling in a mouse model of ovalbumin-induced footpad edema.[5][12] The pseurotin family, in general, has also been noted for anti-angiogenic properties.[2][6]

The primary mechanism of action for Pseurotin D's immunomodulatory effects appears to be the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, it has been observed to inhibit the phosphorylation of STAT3 and STAT5 in T cells and STAT3, STAT5, and STAT6 in B-cells.[6][11][13] In leukemia cells, its pro-apoptotic effect is linked to the disruption of the mitochondrial respiratory chain and an increase in reactive oxygen species (ROS), ultimately triggering the caspase pathway.[10]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for this compound and Pseurotin D. It is important to note the limited publicly available quantitative data for this compound's activity in mammalian systems.

Table 1: In Vitro Cytotoxicity and Bioactivity

CompoundCell Line / OrganismAssayResult (IC50 / Concentration)Reference
This compound Saccharomyces cerevisiae (hof1Δ strain)Selective InhibitionSelectively inhibits growth[7][]
Pseurotin D MEC-1 (Human Lymphoid Leukemia)Proliferation InhibitionSignificant inhibition at 1–75 µM[10]
Pseurotin D MCF-7 (Human Breast Cancer)Not Specified15.6 µM (IC50)[14]
Pseurotin D Human CD4+ T CellsCD25 Expression InhibitionSignificant decrease at 5 and 10 µM[6]
Pseurotin D Human CD8+ T CellsCD25 Expression InhibitionSignificant decrease at 1, 5, and 10 µM[6]
Pseurotin D Human CD4+ and CD8+ T CellsTNF-α Production InhibitionSignificant decrease at 5 and 10 µM[2][6]

Table 2: In Vivo Efficacy

CompoundAnimal ModelConditionKey FindingsReference
This compound Larval ZebrafishPentylenetetrazole (PTZ)-induced seizuresInactive[5]
Pseurotin D MouseOvalbumin-induced footpad edemaDecreased paw swelling and pro-inflammatory cytokine production[5][13]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the study of these compounds.

Pseurotin_D_Signaling Pseurotin D Signaling Pathway Inhibition PseurotinD Pseurotin D pSTAT3 pSTAT3 PseurotinD->pSTAT3 Inhibits phosphorylation pSTAT5 pSTAT5 PseurotinD->pSTAT5 Inhibits phosphorylation Mitochondria Mitochondria PseurotinD->Mitochondria Disrupts respiratory chain STAT3 STAT3 STAT3->pSTAT3 STAT5 STAT5 STAT5->pSTAT5 T_Cell_Activation T-Cell Activation & Proliferation pSTAT3->T_Cell_Activation pSTAT5->T_Cell_Activation ROS Increased ROS Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pseurotin D inhibits STAT phosphorylation and induces ROS-mediated apoptosis.

Hof1_Pathway Postulated Mechanism of this compound in Yeast Compound This compound Compound->Inhibition Hof1 Hof1 Protein ActomyosinRing Actomyosin Ring Contraction Hof1->ActomyosinRing Regulates Septum Septum Formation Hof1->Septum Regulates Cytokinesis Cytokinesis ActomyosinRing->Cytokinesis Septum->Cytokinesis Inhibition->Hof1 Inhibits

Caption: Postulated inhibition of the Hof1 pathway in yeast by this compound.

Experimental_Workflow General In Vitro Experimental Workflow start Cell Culture (e.g., Cancer cell line, Immune cells) treatment Treatment with This compound or Pseurotin D (Dose-response) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot for pSTAT) incubation->signaling cytokine Cytokine Analysis (e.g., ELISA for TNF-α) incubation->cytokine data Data Analysis (IC50 calculation, Statistical tests) viability->data apoptosis->data signaling->data cytokine->data

Caption: A generalized workflow for the in vitro evaluation of pseurotin compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for the evaluation of pseurotins.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.[10][15]

  • Materials:

    • Cell line of interest (e.g., MEC-1, MCF-7)

    • Complete culture medium

    • This compound or Pseurotin D, dissolved in DMSO to create a stock solution

    • 96-well microtiter plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used for dilutions) and untreated cells.

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO₂.[10]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Express the results as a percentage of the untreated control. Calculate IC50 values using non-linear regression analysis.

Protocol 2: T-Cell Activation and Cytokine Production Assay

This protocol is designed to evaluate the immunomodulatory effects of the compounds on primary T lymphocytes.[6]

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T cells

    • RPMI 1640 medium supplemented with 10% FBS

    • Pseurotin D

    • T-cell activators: Anti-CD3 antibody (1 µg/mL) and Anti-CD28 antibody (0.01 µg/mL)

    • Flow cytometry antibodies (e.g., anti-CD25, anti-CD69)

    • ELISA kit for TNF-α

    • 24-well plates

  • Procedure:

    • Cell Preparation: Isolate T cells from healthy donor blood. Resuspend cells in complete RPMI medium.

    • Compound Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of Pseurotin D (e.g., 1, 5, 10 µM) or vehicle control for 30 minutes.[6]

    • Activation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.

    • Incubation: Incubate the plate for a specified period (e.g., 5 days for activation marker expression).[6]

    • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis using an ELISA kit according to the manufacturer's instructions.

    • Flow Cytometry Analysis: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against activation markers (CD25, CD69). Analyze the expression levels using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells expressing activation markers and the concentration of TNF-α in the supernatant. Compare the results from treated groups to the activated, untreated control.

Protocol 3: STAT Phosphorylation Analysis (Western Blot)

This protocol is used to determine if the compounds inhibit the STAT signaling pathway by assessing the phosphorylation status of STAT proteins.[6]

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Lysis: Lyse the cell pellets on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

    • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-STAT3).

    • Data Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Conclusion and Future Directions

The comparative analysis of this compound and Pseurotin D reveals two related compounds with divergent, currently understood biological profiles. Pseurotin D is an immunomodulatory and pro-apoptotic agent with a relatively well-defined mechanism involving the inhibition of the STAT signaling pathway and induction of mitochondrial ROS.[6][10][11] In contrast, this compound's activity is, at present, more enigmatic in a therapeutic context, with a specific inhibitory profile in yeast suggesting a potential role in targeting cell division.[5][9]

The lack of extensive data on this compound in mammalian systems presents a clear research gap. Future studies should focus on evaluating its cytotoxic and immunomodulatory effects in parallel with Pseurotin D and other pseurotin analogs. Given its known effect on cytokinesis in yeast, investigating its impact on the cell cycle of cancer cells could be a fruitful avenue. Elucidating the precise molecular targets of both compounds in mammalian cells will be critical for advancing their potential as therapeutic leads. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers undertaking these future investigations.

References

Unveiling 11-O-Methylpseurotin A's Selectivity for the hof1Δ Yeast Strain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 11-O-Methylpseurotin A's effects on the hof1Δ yeast strain against the wild-type phenotype. It includes supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound, a fungal metabolite, has been identified as a selective inhibitor of Saccharomyces cerevisiae strains lacking the HOF1 gene (hof1Δ).[1][2] Hof1 (Hops finger protein 1) is a crucial regulator of cytokinesis, the final stage of cell division in yeast.[1][3][4][5] Its absence leads to defects in this process, particularly at elevated temperatures.[3][4][5] The selective inhibition by this compound suggests that this compound targets a pathway that becomes essential for viability when Hof1 function is lost.[1][6] However, it is important to note that the validation of this compound as a direct Hof1 inhibitor is based on genetic screening assays rather than direct biochemical evidence.[1]

Comparative Analysis: this compound and the hof1Δ Phenotype

FeatureThis compoundHof1 Deletion (hof1Δ)Other Cytokinesis Inhibitors (Examples)
Primary Effect Selective growth inhibition of the hof1Δ strain.[1][2]Temperature-sensitive growth, defects in cytokinesis, and septum formation.[3][4][5]General inhibition of cell division, often by targeting key components like the actin cytoskeleton or cell wall synthesis.
Presumed Mechanism of Action Interferes with a pathway that is synthetically lethal with the deletion of HOF1. The direct molecular target is not yet identified.[1][6]Loss of Hof1 function leads to defects in septin ring splitting and asymmetric actomyosin (B1167339) ring constriction.[3][4]Varies depending on the compound. For example, Latrunculin A disrupts the actin cytoskeleton, while Echinocandins inhibit β-(1,3)-glucan synthase, a key enzyme in cell wall biosynthesis.[7]
Validation Method Primarily identified through yeast halo assays, a genetic screening method.[1]Characterized through genetic deletion and subsequent phenotypic analysis.[8]Typically identified through broad antifungal screening and subsequent mechanism-of-action studies.
Potential Research Applications Chemical probe to study synthetic lethal interactions with HOF1 and to identify redundant pathways in cytokinesis.A model system to study the genetic and molecular mechanisms of cytokinesis and to screen for compounds that rescue or exacerbate the mutant phenotype.Tools to dissect the roles of specific proteins and processes in cell division and as potential antifungal drug leads.

Experimental Protocols

The primary method used to identify the selective inhibition of the hof1Δ strain by this compound is the yeast halo assay.

Yeast Halo Assay Protocol

This assay is a powerful and straightforward method for identifying compounds that exhibit selective growth inhibition against a specific yeast mutant strain compared to a wild-type control.

Materials:

  • Yeast strains: hof1Δ mutant and corresponding wild-type (WT) strain

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates

  • Sterile filter paper discs (6 mm diameter)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile forceps

  • Incubator (30°C)

Procedure:

  • Yeast Strain Preparation:

    • Grow overnight liquid cultures of the hof1Δ and WT yeast strains in YPD broth at 30°C with shaking.

    • Dilute the overnight cultures to an OD600 of 0.1 in fresh YPD broth and grow for 3-4 hours to reach the mid-logarithmic phase.

  • Plating the Yeast Lawn:

    • Spread 100-200 µL of the mid-log phase culture of either the hof1Δ or WT strain evenly onto the surface of a YPD agar plate to create a uniform lawn of yeast.

    • Allow the plates to dry for approximately 15-20 minutes in a sterile environment.

  • Compound Application:

    • Using sterile forceps, place a sterile filter paper disc onto the center of the yeast lawn.

    • Carefully pipette a known amount (e.g., 5-10 µL) of the this compound stock solution onto the filter disc.

    • As a control, apply the same volume of the solvent to a separate disc on a similarly prepared plate.

  • Incubation:

    • Incubate the plates at 30°C for 24-48 hours.

  • Observation and Data Collection:

    • After incubation, observe the plates for the formation of a clear zone around the filter disc, known as the "halo" or zone of inhibition, where yeast growth has been prevented.

    • Measure the diameter of the zone of inhibition in millimeters.

    • Compare the diameter of the halo on the hof1Δ plate to that on the WT plate. A significantly larger halo on the hof1Δ plate indicates selective inhibition.

Visualizing the Molecular Context and Experimental Design

To better understand the biological context of Hof1 function and the experimental approach to identifying its selective inhibitors, the following diagrams are provided.

Hof1_Signaling_Pathway cluster_cytokinesis Cytokinesis Cdk1 Cdk1 Hof1 Hof1 Cdk1->Hof1 Phosphorylation Cdc5 Cdc5 (Polo-like kinase) Cdc5->Hof1 Phosphorylation Dbf2_Mob1 Dbf2-Mob1 (MEN kinase) Dbf2_Mob1->Hof1 Phosphorylation Septins Septin Ring Hof1->Septins Release from AMR Actomyosin Ring (AMR) Hof1->AMR Association with Myo1 Myo1 (Myosin II) Hof1->Myo1 Binds to Chs2 Chs2 (Chitin Synthase II) Hof1->Chs2 Promotes activity of Membrane_Ingression Membrane Ingression & Primary Septum Formation AMR->Membrane_Ingression Drives Chs2->Membrane_Ingression Synthesizes septum

Hof1 signaling pathway in yeast cytokinesis.

Yeast_Halo_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Observation cluster_analysis Analysis Yeast_Culture 1. Grow hof1Δ and WT yeast cultures Yeast_Lawn 2. Spread yeast lawn on agar plates Yeast_Culture->Yeast_Lawn Filter_Disc 3. Place sterile filter disc Yeast_Lawn->Filter_Disc Add_Compound 4. Apply this compound to disc Filter_Disc->Add_Compound Incubate 5. Incubate at 30°C Add_Compound->Incubate Observe_Halo 6. Observe & measure zone of inhibition (halo) Incubate->Observe_Halo Compare_Halos 7. Compare halo diameters (hof1Δ vs. WT) Observe_Halo->Compare_Halos Selective_Inhibition Selective Inhibition (Larger halo in hof1Δ) Compare_Halos->Selective_Inhibition

Workflow of the yeast halo assay.

References

Comparative Analysis of 11-O-Methylpseurotin A Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

11-O-Methylpseurotin A is a fungal metabolite that has garnered interest for its selective activity against Hof1-deficient strains of Saccharomyces cerevisiae.[1][2] Hof1 is a crucial protein in the regulation of mitosis and cytokinesis, suggesting a potential role for this compound in cell cycle control.[2][3] As with any potential therapeutic agent, understanding its selectivity and potential for off-target effects is paramount. This guide provides a comparative overview of the known primary activity of this compound and explores potential cross-reactivity with other signaling pathways, drawing comparisons with closely related pseurotin (B1257602) analogs for which more extensive data is available.

Primary Activity of this compound

The most well-documented biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1] Hof1 is an F-BAR protein that plays a critical role in coordinating actomyosin (B1167339) ring constriction with septum formation during cytokinesis. Its function is regulated by phosphorylation by multiple mitotic kinases, including Cdk1, the polo-like kinase Cdc5, and the MEN kinase complex Dbf2–Mob1.

Hypothesized Primary Signaling Pathway in Yeast

Hof1_Pathway cluster_membrane Bud Neck cluster_kinases Regulating Kinases Septins Septin Ring AMR Actomyosin Ring (AMR) Hof1 Hof1 Hof1->Septins Localization Hof1->AMR Promotes constriction Cdk1 Cdk1 Cdk1->Hof1 Cdc5 Cdc5 Cdc5->Hof1 Dbf2_Mob1 Dbf2-Mob1 Dbf2_Mob1->Hof1 MethylpseurotinA This compound MethylpseurotinA->Hof1 Inhibits function (in hof1Δ background)

Figure 1. Hypothesized interaction of this compound with the Hof1-mediated cytokinesis pathway in S. cerevisiae.

Potential Cross-Reactivity with Mammalian Pathways

Direct experimental data on the cross-reactivity of this compound is currently limited. However, insights can be gleaned from the known off-target effects of its structural analogs, Pseurotin A and Pseurotin D, and by considering the mammalian homologs of its primary yeast target.

Comparison with Pseurotin A and D

Pseurotin A and D have been shown to modulate key signaling pathways in mammalian cells, particularly those involved in immune responses and cancer progression.

CompoundPrimary Target (Yeast)Known Cross-Reactivity (Mammalian)Reference
This compound Hof1Not experimentally determined[1]
Pseurotin A Not specified (Chitin synthase inhibitor)STAT pathway, IgE production[4]
Pseurotin D Not specifiedSTAT pathway, MAPK pathway[5]

Table 1. Comparison of Known Activities of Pseurotin Analogs

STAT Signaling Pathway

Studies have demonstrated that Pseurotin A and D can inhibit the Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine signaling, cell proliferation, and immune responses. Pseurotin D, for instance, has been shown to inhibit the phosphorylation of STAT3 and STAT5 in human T-cells.[5] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on the STAT pathway.

STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT (monomer) JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Pseurotins Pseurotin A / D (Potential: this compound) Pseurotins->JAK Inhibition? Pseurotins->STAT Inhibition of Phosphorylation

Figure 2. Potential inhibition of the JAK/STAT pathway by pseurotins.

Mammalian Homolog of Hof1

The mammalian homolog of the yeast Hof1 protein is Proline-Serine-Threonine Phosphatase Interacting Protein 1 (PSTPIP1). PSTPIP1 is involved in cytoskeleton regulation, and mutations in the PSTPIP1 gene are associated with autoinflammatory diseases. This connection suggests a potential, though uninvestigated, link between this compound and pathways regulating the mammalian cytoskeleton and immune system.

Experimental Protocols for Cross-Reactivity Screening

To ascertain the cross-reactivity profile of this compound, a series of in vitro assays are recommended.

Kinase Profiling Assay

A broad-spectrum kinase profiling assay is essential to identify potential off-target kinase inhibition.

Experimental Workflow

Kinase_Profiling_Workflow Compound This compound (Test Compound) Assay Kinase Activity Assay (e.g., ADP-Glo) Compound->Assay KinasePanel Panel of Purified Human Kinases KinasePanel->Assay Detection Luminescence/Fluorescence Detection Assay->Detection Analysis Data Analysis: IC50 Determination Detection->Analysis

Figure 3. General workflow for an in vitro kinase profiling assay.

Methodology

  • Kinase Panel: A diverse panel of recombinant human kinases is utilized.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase is incubated with its specific substrate, ATP, and the test compound.

  • Activity Measurement: Kinase activity is determined by measuring the amount of ADP produced, often using a luminescence-based assay such as ADP-Glo™.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and IC50 values are determined to quantify potency against off-target kinases.

STAT Phosphorylation Assay (Western Blot)

This protocol is adapted from studies on Pseurotin D.[5]

  • Cell Culture and Treatment: Human cell lines (e.g., Jurkat T-cells) are cultured and then stimulated with an appropriate cytokine (e.g., IL-2) in the presence of varying concentrations of this compound.

  • Cell Lysis: After incubation, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

  • Analysis: The band intensities for p-STAT3 are normalized to total STAT3 to determine the effect of the compound on STAT phosphorylation.

Conclusion and Future Directions

While this compound shows specific activity in a yeast model system, its cross-reactivity profile in mammalian cells remains uncharacterized. Based on the activities of its close analogs, Pseurotin A and D, there is a reasonable hypothesis that this compound may interact with the STAT signaling pathway. The mammalian homolog of its primary yeast target, PSTPIP1, also suggests potential interactions with cytoskeletal and immune-related pathways.

To move forward with the development of this compound as a potential therapeutic agent, it is imperative to conduct comprehensive off-target screening. The experimental protocols outlined in this guide provide a framework for such investigations. A thorough understanding of its selectivity will be critical in assessing its therapeutic potential and safety profile.

References

Comparative Analysis of 11-O-Methylpseurotin A and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 11-O-Methylpseurotin A and its structurally related analogs, Pseurotin (B1257602) A and Pseurotin D. Due to a lack of extensive publicly available research on the structure-activity relationship (SAR) of a broad series of this compound analogs, this guide focuses on the known biological activities of the parent compound and compares them with those of Pseurotin A and D, for which more data is available.

Introduction to this compound

This compound is a fungal metabolite that has garnered interest for its specific biological activity. It is a derivative of Pseurotin A, a member of the pseurotin family of natural products known for their diverse biological properties. The primary reported activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][2] The Hof1 protein is a key regulator of cytokinesis, suggesting that this compound may act on pathways related to cell cycle control.[1]

Comparative Biological Activity

While SAR data for a series of this compound analogs is scarce, a comparison of its activity with Pseurotin A and Pseurotin D provides initial insights.

CompoundTarget/AssayOrganism/ModelObserved ActivityReference
This compound hof1Δ mutant strainSaccharomyces cerevisiaeSelective inhibition of growth[1][2]
Antiseizure activityLarval Zebrafish (PTZ-induced)Inactive[2]
Pseurotin A Osteoclast formationOvariectomized MousePrevented bone loss and reduced osteoclast number[2]
Hepatocellular CarcinomaRatExerted an anti-hepatocarcinogenic effect[2]
Pseurotin D InflammationMouse (Ovalbumin-induced footpad edema)Decreased paw swelling and pro-inflammatory cytokine production[2]

Experimental Protocols

Yeast Halo Assay for Selective Inhibition

This assay is a common method to screen for compounds that selectively inhibit the growth of a specific yeast mutant strain compared to the wild type.

  • Yeast Strain Preparation: Lawns of the wild-type and the hof1Δ mutant Saccharomyces cerevisiae strains are separately prepared and evenly spread onto solid growth medium (e.g., YPD agar (B569324) plates).

  • Compound Application: A small, sterile filter paper disc is placed in the center of each plate. A solution of this compound is then applied to the disc.

  • Incubation: The plates are incubated at an appropriate temperature for yeast growth (e.g., 30°C) for 1-2 days.

  • Analysis: The plates are inspected for a "halo," or zone of growth inhibition, around the filter disc. Selective inhibition is observed if a halo is present on the plate with the hof1Δ mutant but is absent or significantly smaller on the wild-type plate.

Signaling Pathways and Mechanisms

The precise molecular target of this compound has not been definitively identified. Its selective effect on the hof1Δ strain suggests it may target a pathway that becomes essential for survival in the absence of Hof1. The Hof1 protein itself is involved in the regulation of the actomyosin (B1167339) ring and septum formation during cytokinesis.

In contrast, the broader biological activities of Pseurotin A and D have been linked to the modulation of other signaling pathways, such as the STAT (Signal Transducer and Activator of Transcription) pathway, which is critical in immune responses and cell growth.

Below are diagrams illustrating the experimental workflow for identifying selective inhibitors and the postulated mechanism of action.

experimental_workflow cluster_prep Yeast Plate Preparation cluster_treatment Compound Application cluster_analysis Analysis WT_plate Wild-Type Yeast Strain Compound Apply this compound to filter disc WT_plate->Compound Mutant_plate hof1Δ Mutant Yeast Strain Mutant_plate->Compound Incubate Incubate Plates Compound->Incubate Observe Observe for Zone of Inhibition (Halo) Incubate->Observe Result Selective Inhibition of hof1Δ Mutant Observe->Result

Experimental workflow for the yeast halo assay.

signaling_pathway cluster_compound Compound Action cluster_pathway Cellular Pathways cluster_effect Biological Effect Pseurotin_A_D Pseurotin A / Pseurotin D STAT_pathway STAT Signaling Pathway Pseurotin_A_D->STAT_pathway Modulates Methylpseurotin_A This compound Hof1_related_pathway Hof1-related Cytokinesis Pathway Methylpseurotin_A->Hof1_related_pathway Inhibits (?) Inflammation_Cancer Anti-inflammatory / Anti-cancer Effects STAT_pathway->Inflammation_Cancer Cell_Cycle_Control Cell Cycle Arrest (in hof1Δ) Hof1_related_pathway->Cell_Cycle_Control

Postulated signaling pathways for pseurotin analogs.

Conclusion

This compound demonstrates a specific in vitro activity against a yeast strain deficient in the Hof1 protein, pointing towards a potential role in targeting cell division processes. However, its in vivo efficacy and broader therapeutic potential remain largely unexplored. In contrast, related analogs Pseurotin A and D have shown promising in vivo activities in models of inflammation and cancer, likely through different mechanisms of action. The development and publication of structure-activity relationship studies for a series of this compound analogs are crucial next steps to systematically explore the chemical space around this scaffold and to identify key structural features required for potent and selective biological activity. Such studies would be invaluable for the future design of more effective and specific therapeutic agents.

References

A Head-to-Head Comparison of 11-O-Methylpseurotin A and Other Fungal Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 11-O-Methylpseurotin A and other notable fungal metabolites. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug discovery efforts.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities, holding significant promise for the development of new therapeutic agents.[1] Among these, the pseurotin (B1257602) family of compounds, characterized by a unique spirocyclic γ-lactam core, has garnered considerable interest. This guide focuses on this compound, a derivative of Pseurotin A, and compares its known biological profile with that of its parent compound and other relevant fungal metabolites exhibiting anticancer, anti-inflammatory, and antifungal properties. While extensive data is available for many fungal metabolites, research on this compound is still in its nascent stages, with a specific and intriguing reported activity.

Comparative Analysis of Biological Activity

This compound: A Selective Inhibitor of a Yeast Cytokinesis-Related Mutant

The primary reported biological activity of this compound is its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[2] Hof1 is a key protein involved in the regulation of mitosis and cytokinesis, suggesting that this compound's mechanism of action may be related to cell cycle control.[3] However, comprehensive data on its broad-spectrum antifungal or anticancer activities, such as Minimum Inhibitory Concentrations (MICs) or half-maximal inhibitory concentrations (IC50), are not yet widely available in peer-reviewed literature.[4] In a larval zebrafish model used to assess antiseizure activity, this compound was found to be inactive.[3]

Pseurotin A and Pseurotin D: Broader Bioactivities

In contrast, other members of the pseurotin family, such as Pseurotin A and Pseurotin D, have demonstrated a wider range of biological effects, including anti-inflammatory, anticancer, and antifungal activities.[3][5]

  • Anti-inflammatory Activity: Pseurotin A and D have been shown to inhibit the proliferation of macrophages and reduce the production of pro-inflammatory mediators. This effect is attributed to their ability to modulate key signaling pathways, particularly the Signal Transducer and Activator of Transcription (STAT) pathway.[3]

  • Anticancer Activity: Pseurotin A has exhibited anti-hepatocarcinogenic effects and has been shown to suppress breast cancer progression.[3] Pseurotin D has also demonstrated cytotoxic effects against cancer cell lines.[3]

  • Antifungal Activity: Pseurotin A has been reported to inhibit chitin (B13524) synthase, a crucial enzyme for maintaining the integrity of the fungal cell wall.[4] However, reports on its direct antifungal efficacy have been conflicting.[4]

Data Presentation: Quantitative Comparison of Fungal Metabolites

The following tables summarize the available quantitative data for various fungal metabolites, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of Selected Fungal Metabolites (IC50 values in µM)

Fungal MetaboliteCancer Cell LineIC50 (µM)Reference
Pseurotin A HepG2 (Liver)1.20 (PCSK9 secretion inhibition)[6]
HCT116 (Colon)4.5 - 72.0[3]
Pseurotin D MCF-7 (Breast)15.6[3]
Gliotoxin HCT116, AGS, A549, MCF-7Potent (qualitative)[7]
Cordycepin VariousVaries[8]
Ganoderic Acid VariousVaries[8]

Table 2: Anti-inflammatory Activity of Selected Fungal Metabolites

Fungal MetaboliteAssayTarget/Cell LineEffectReference
Pseurotin A & D NO ProductionRAW 264.7 MacrophagesInhibition[9]
IL-6 ProductionRAW 264.7 MacrophagesInhibition[9]
Pseurotin D Paw SwellingMouse model of DTHDecrease[9]
Cordycepin NO & PGE2 ProductionMacrophagesInhibition[8]
TNF-α & IL-6 ExpressionMacrophagesReduction[8]
Ganoderic Acid IL-6 & IL-8 ProductionLPS-stimulated macrophagesInhibition[8]

Table 3: Antifungal Activity of Selected Fungal Metabolites (MIC values in µg/mL)

Fungal MetaboliteFungal SpeciesMIC (µg/mL)Reference
Pseurotin A Bacillus cereus64[10]
Shigella shiga64[10]
Amphotericin B Candida albicans0.25 - 1.0
Fluconazole Candida albicans0.25 - 2.0
Griseofulvin Dermatophytes0.14 - 2.5

Note: Data for Amphotericin B and Fluconazole are provided as common reference antifungal agents.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Fungal Culture & Extraction cluster_1 Purification & Identification cluster_2 Biological Assays Fungal Strain Fungal Strain Liquid Culture Liquid Culture Fungal Strain->Liquid Culture Extraction Extraction Liquid Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Pure Metabolite Pure Metabolite Chromatography->Pure Metabolite Structure Elucidation Structure Elucidation Pure Metabolite->Structure Elucidation Anticancer Assays Anticancer Assays Pure Metabolite->Anticancer Assays e.g., MTT Anti-inflammatory Assays Anti-inflammatory Assays Pure Metabolite->Anti-inflammatory Assays e.g., NO production Antifungal Assays Antifungal Assays Pure Metabolite->Antifungal Assays e.g., MIC determination Data Analysis Data Analysis Structure Elucidation->Data Analysis Anticancer Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Antifungal Assays->Data Analysis

Caption: General experimental workflow for fungal metabolite discovery.

cluster_0 Cytoplasm cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Expression (e.g., Pro-inflammatory genes) Nucleus->Gene 6. Transcription Pseurotin_AD Pseurotin A / D Pseurotin_AD->JAK Inhibition

Caption: Pseurotin A/D inhibition of the JAK-STAT signaling pathway.

Hof1 Hof1 Septins Septin Ring Hof1->Septins Localization & Regulation Actomyosin_Ring Actomyosin Ring Hof1->Actomyosin_Ring Contraction Regulation Cytokinesis Cytokinesis (Cell Division) Septins->Cytokinesis Actomyosin_Ring->Cytokinesis MethylpseurotinA This compound MethylpseurotinA->Hof1 Putative Inhibition

Caption: Postulated inhibition of Hof1-mediated cytokinesis by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized method for determining the MIC of a fungal metabolite against a target fungus.

Materials:

  • Fungal isolate

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium

  • Spectrophotometer

  • Sterile saline (0.85%)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., to 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in RPMI-1640 medium directly in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of a fungal metabolite on cancer cells.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 in response to treatment with a fungal metabolite.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time. In some experiments, subsequent stimulation with a cytokine (e.g., IL-6) may be necessary to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phosphorylated STAT3. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.

Conclusion

This compound presents an intriguing profile with its selective activity against a yeast strain deficient in the cytokinesis-regulating protein Hof1. This specific bioactivity warrants further investigation to elucidate its precise molecular target and explore its potential as a chemical probe for studying cell division. While direct comparative data on its anticancer and antifungal efficacy is currently limited, the established bioactivities of its analogs, Pseurotin A and D, highlight the therapeutic potential of the pseurotin chemical scaffold. The provided protocols and data for other fungal metabolites offer a valuable resource for researchers aiming to further characterize this compound and other novel fungal compounds in the quest for new drug leads. Future studies should focus on broad-spectrum screening of this compound to fully understand its therapeutic potential in comparison to other well-characterized fungal metabolites.

References

Safety Operating Guide

Proper Disposal of 11-O-Methylpseurotin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 11-O-Methylpseurotin A, a bioactive fungal metabolite. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, thereby minimizing personnel risk and environmental impact. Adherence to these protocols is critical, given the compound's potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal steps must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

Quantitative Data Summary

For safe and effective handling, key stability and physical property data for this compound are summarized below. These parameters are crucial for preventing accidental degradation during experimentation and for informing disposal strategies.

ParameterValue / InformationSource / Notes
Molecular Formula C₂₃H₂₇NO₈[2]
Molecular Weight 445.46 g/mol [2]
Appearance Solid powder[]
Solubility Soluble in DMSO, Ethanol, Methanol[]
Storage Temperature Solid: -20°C; DMSO Stock Solutions: -80°C[4]
Chemical Stability Stable under recommended storage conditions.[1]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Aqueous Stability Susceptible to hydrolysis under acidic or alkaline conditions (pH < 6.5 or > 7.5).[4]
Oxidative Stability Moieties may be sensitive to oxidation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-step approach involving collection, chemical inactivation to mitigate biological activity and aquatic toxicity, and final disposal through an approved hazardous waste management service.

Experimental Protocol: Chemical Inactivation

Given the compound's susceptibility to hydrolysis and oxidation, chemical degradation is a recommended step to reduce its hazard profile prior to final disposal[1][4]. The following protocol outlines a method for chemical inactivation.

Materials:

  • Waste this compound (solid or in organic solvent like DMSO)

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach, ~5-6%)

  • Appropriate hazardous waste container

  • pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Preparation: Conduct all operations in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If treating a concentrated stock solution (e.g., in DMSO), dilute it carefully with a compatible solvent (e.g., ethanol) to reduce the concentration and ensure a controlled reaction.

  • Hydrolysis (Base-Catalyzed):

    • To the diluted waste solution, slowly add 1 M sodium hydroxide (NaOH) solution while stirring.

    • Monitor the pH of the solution, aiming for a final pH of ≥ 12.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to facilitate the hydrolysis of the γ-lactam ring and other susceptible moieties[4].

  • Oxidation:

    • After the hydrolysis period, slowly add sodium hypochlorite (NaOCl) solution to the basic mixture. Add a volume of bleach approximately double that of the estimated volume of the original compound solution.

    • Continue stirring for an additional 24 hours to promote oxidative degradation of the molecule[4].

  • Neutralization and Collection:

    • After the inactivation period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid, 1 M).

    • Transfer the final, treated solution into a properly labeled hazardous waste container.

Waste Segregation and Final Disposal
  • Designated Waste Container: All waste streams containing this compound, including the chemically inactivated solution, contaminated labware (pipette tips, tubes, gloves), and spill cleanup materials, must be collected in a dedicated, leak-proof hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (inactivated)" along with any other components of the mixture (e.g., DMSO, ethanol, bleach). The accumulation start date must also be clearly visible.

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container at an approved waste disposal plant[1]. Do not pour any solutions containing this compound, treated or untreated, down the drain.

Visualized Workflows

The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.

DisposalDecision start Generated Waste Containing This compound decision Can waste be chemically inactivated in the lab? start->decision inactivate Follow Chemical Inactivation Protocol (Hydrolysis & Oxidation) decision->inactivate Yes collect_raw Collect raw waste in designated hazardous waste container decision->collect_raw No collect_treated Collect treated waste in designated hazardous waste container inactivate->collect_treated label Label container correctly: 'Hazardous Waste', contents, and date collect_raw->label collect_treated->label store Store in Satellite Accumulation Area (SAA) label->store pickup Arrange for EHS pickup for final disposal at approved facility store->pickup

Disposal decision-making flow.

InactivationWorkflow prep Work in Fume Hood with full PPE dilute Dilute concentrated waste (if applicable) prep->dilute hydrolysis 1. Add 1M NaOH to pH >= 12 2. Stir for 24 hours oxidation 3. Add NaOCl (bleach) 4. Stir for 24 hours hydrolysis->oxidation neutralize Neutralize to pH 6-8 collect Transfer to labeled hazardous waste container neutralize->collect

Chemical inactivation workflow.

References

Essential Safety and Operational Guide for Handling 11-O-Methylpseurotin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 11-O-Methylpseurotin A. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of research involving this potent fungal metabolite.

Hazard Identification and Immediate Precautions

This compound is a bioactive fungal metabolite. While comprehensive toxicological data is limited, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its biological activity, it should be handled with care to avoid inhalation, ingestion, and direct skin or eye contact.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Environmental Hazard: Very toxic to aquatic life.[1]

  • Unknown Hazards: As a relatively novel compound, full toxicological properties have not been elucidated. Handle with caution.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in both solid (powder) and solution forms.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides protection against incidental contact. Since this compound is often dissolved in DMSO, which can facilitate skin absorption, appropriate glove selection is critical. Nitrile gloves are recommended for handling DMSO.
Eye Protection Safety goggles with side-shields or a face shield.Prevents splashes of solutions or accidental contact of the powder with the eyes.
Body Protection A solid-front lab coat with tight-fitting cuffs.Protects skin from accidental spills.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved N100 respirator is necessary.Minimizes the risk of inhaling the powdered compound.

Always work within a certified chemical fume hood or a biological safety cabinet when handling the solid form of this compound to minimize inhalation exposure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is essential for safety and experimental reproducibility.

operational_workflow cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use receipt Receive Compound storage Store Appropriately receipt->storage Verify Integrity ppe Don Appropriate PPE storage->ppe weigh Weigh Solid Compound (in fume hood) ppe->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for handling this compound.

Storage Conditions

Proper storage is critical to maintain the chemical integrity of the compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CUp to 2 yearsProtect from light and moisture.
Stock Solution in DMSO -80°CUp to 6 monthsUse aliquots to minimize freeze-thaw cycles.
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure Response
Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.Seek immediate medical attention. Provide the Safety Data Sheet to emergency responders.
Spill Management

A detailed spill response plan should be in place before handling the compound.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (N100 respirator, double gloves, etc.) evacuate->ppe contain Contain the Spill (use absorbent pads) ppe->contain decontaminate Decontaminate the Area contain->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose report Report the Incident dispose->report

Caption: Spill response workflow for this compound.

Decontamination and Disposal Plan

Decontamination Protocol

For non-porous surfaces (e.g., glassware, stainless steel benches) contaminated with this compound:

  • Initial Wipe: Wearing appropriate PPE, absorb the spill with chemically inert absorbent pads.

  • Surface Cleaning: Clean the affected area with a detergent solution to remove visible residue.

  • Chemical Deactivation: Wipe the surface with a 10% bleach solution and allow a contact time of at least 10 minutes.

  • Neutralization (for metal surfaces): To prevent corrosion from bleach, wipe the surface with 70% ethanol (B145695) after the bleach contact time.

  • Final Rinse: Rinse the surface with distilled water.

  • Disposal: All cleaning materials must be disposed of as hazardous chemical waste.

Waste Disposal

All materials contaminated with this compound, including unused solutions, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

Waste TypeContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, wipes, plasticware)Labeled, sealed hazardous waste bag or container.Follow institutional guidelines for hazardous chemical waste pickup and disposal.
Liquid Waste (e.g., unused solutions, rinsates)Labeled, sealed hazardous waste container compatible with the solvent (e.g., DMSO).Do not dispose of down the drain. Follow institutional guidelines for hazardous chemical waste.
Sharps (e.g., contaminated needles, serological pipettes)Puncture-resistant, labeled sharps container.Dispose of as hazardous sharps waste according to institutional protocols.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective handling of this compound in the laboratory. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.